molecular formula C11H6F3N3 B1395241 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 1185292-65-2

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1395241
CAS No.: 1185292-65-2
M. Wt: 237.18 g/mol
InChI Key: LWQJQWADNBQYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical building block of significant interest in medicinal and agrochemical research. The core structure of 3-(trifluoromethyl)-1H-pyrazole is a privileged scaffold in the design of bioactive molecules, featured in commercial products such as the anti-inflammatory drug Celecoxib and various agricultural fungicides . While specific bioactivity data for this exact nitrile derivative is limited in the public domain, its close structural analogs demonstrate valuable properties. For instance, related 1-phenyl-3-trifluoromethylpyrazole carboxamide derivatives have been synthesized and evaluated for their antifungal activities against phytopathogenic fungi like Fusarium oxysporum . The presence of both the phenyl and electron-withdrawing trifluoromethyl groups on the pyrazole ring is a common strategy to influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a versatile intermediate for discovery chemistry . Researchers primarily utilize this compound and its analogs in exploring new antifungal agents, given the proven mechanism of action where similar compounds bind to the ubiquinone-binding site (Q-site) of mitochondrial complex II, disrupting cellular energy production in fungi . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-17(16-10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQJQWADNBQYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697106
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-65-2
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

mechanism of action of trifluoromethyl pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of Trifluoromethyl Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Trifluoromethyl Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] When functionalized with a trifluoromethyl (CF3) group, the resulting scaffold gains significantly enhanced pharmacological properties. The CF3 group, owing to its high electronegativity and steric bulk, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This strategic combination has given rise to a diverse class of compounds with multiple, distinct mechanisms of action, making them invaluable tools for researchers and drug development professionals.

This guide provides an in-depth exploration of the core mechanisms through which trifluoromethyl pyrazole compounds exert their effects, focusing on three primary target classes: Cyclooxygenase (COX) enzymes, protein kinases, and GABA receptors. We will delve into the molecular interactions, the signaling pathways they modulate, and the validated experimental protocols used to elucidate these actions.

Section 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most prominent and clinically successful application of the trifluoromethyl pyrazole scaffold is in the development of selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5] Celecoxib, a diaryl-substituted trifluoromethyl pyrazole, is the archetypal example, engineered for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[5][6][7]

Molecular Mechanism of COX-2 Selectivity

The mechanism of action is rooted in the structural differences between the two cyclooxygenase isoforms, COX-1 and COX-2.[7] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme, with levels rising significantly during inflammation.[7]

Trifluoromethyl pyrazole inhibitors exploit a key difference in the active site architecture. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[8] The selectivity of compounds like celecoxib arises from two critical structural features:

  • The Sulfonamide Moiety : The polar sulfonamide (-SO2NH2) side chain of celecoxib inserts into the hydrophilic side pocket of COX-2, forming crucial hydrogen bond interactions with residues such as His90 and Arg513, which are not available in the same conformation in COX-1.[9][10][11]

  • The Trifluoromethyl Group : The bulky CF3 group contributes to the overall size of the molecule. This steric hindrance allows the compound to fit comfortably within the larger COX-2 active site but prevents it from effectively binding within the more constricted channel of the COX-1 enzyme.[12]

This dual-feature design results in a highly selective, potent, and reversible inhibition of COX-2, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][10]

Signaling Pathway: The Arachidonic Acid Cascade

Trifluoromethyl pyrazole compounds act by intercepting the inflammatory signaling pathway at the level of prostaglandin synthesis. The diagram below illustrates this point of intervention.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Homeostatic Prostanoids (e.g., Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., Pain, Fever, Inflammation) PGH2->Prostanoids_Inflammatory Inhibitor Trifluoromethyl Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole compounds.

Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against each enzyme isoform.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib39.84.88.3[10]
Derivative PC-40727.51.914.4[10]
Derivative PC-406>10008.9>112.2[10]
Derivative 5e-0.62 µM (620 nM)Potent vs Celecoxib (0.62 µM)[13]

Note: Data is compiled from multiple sources and methodologies may vary.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a robust method for screening potential COX-2 inhibitors. The principle relies on measuring the peroxidase activity of COX, which generates a fluorescent product from a suitable probe.

Causality Statement: This assay is designed to operate under initial velocity conditions to ensure that the measured inhibition accurately reflects the compound's effect on the enzyme's catalytic rate, not artifacts like enzyme instability or substrate depletion.

Materials:

  • Human Recombinant COX-2 Enzyme[14]

  • COX Assay Buffer[14]

  • COX Probe (e.g., Amplex Red)[15]

  • Arachidonic Acid (Substrate)[14]

  • Hemin (Cofactor)

  • Test Inhibitor (dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)[14]

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Reconstitute the lyophilized COX-2 enzyme in purified water and keep on ice. Rationale: The enzyme is thermally labile and must be kept cold to retain activity.[14]

    • Prepare a working solution of Arachidonic Acid in the COX Assay Buffer.

    • Prepare a working solution of the COX Probe and Hemin in the COX Assay Buffer.

  • Compound Plating:

    • Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute 10-fold further in COX Assay Buffer.

    • Add 10 µL of the diluted test inhibitor, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Dilute the COX-2 enzyme stock to the desired concentration in cold COX Assay Buffer.

    • Add 20 µL of the diluted enzyme to each well (except for "no enzyme" controls).

    • Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying slow-binding or tight-binding inhibitors.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

  • Signal Detection:

    • Immediately add 50 µL of the COX Probe/Hemin solution to all wells.

    • Measure the fluorescence intensity kinetically over 10-20 minutes at 37°C using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 2: ATP-Competitive Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized oncology.[12][16] Trifluoromethyl pyrazole derivatives have been developed to target a wide range of kinases, including TGF-β receptor I (TβRI), Cyclin-Dependent Kinases (CDKs), and Akt, by acting as ATP-competitive inhibitors.[12][17][18][19]

Molecular Mechanism of Kinase Inhibition

Protein kinases share a conserved catalytic domain with a binding site for ATP. Trifluoromethyl pyrazole compounds are designed to mimic the adenine moiety of ATP, allowing them to bind within this active site and prevent the phosphorylation of substrate proteins.

The key interactions typically involve:

  • Hinge Binding: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors.[12][20]

  • Hydrophobic Pockets: Attached aryl groups and the trifluoromethyl group itself occupy adjacent hydrophobic pockets within the ATP binding site, enhancing binding affinity and contributing to selectivity against different kinases.[12]

Kinetic analysis confirms that these compounds act as typical ATP-competitive inhibitors, where an increase in ATP concentration can overcome the inhibition.[17][18][19]

Signaling Pathway: Generic Kinase Cascade

Kinase inhibitors disrupt signal transduction cascades that control cell growth, proliferation, and survival. By blocking a specific kinase, they can halt the downstream signaling events that drive diseases like cancer.

Kinase_Pathway Receptor Receptor Activation (e.g., Growth Factor Binding) Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., TβRI, CDK2) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates ADP ADP Kinase2->ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Substrate_P->Response ATP ATP ATP->Kinase2 Inhibitor Trifluoromethyl Pyrazole Inhibitor Inhibitor->Kinase2

Caption: ATP-competitive inhibition of a target kinase by a pyrazole compound.

Quantitative Data: Kinase Inhibitory Potency

The potency of these inhibitors is measured against a panel of kinases to determine both their on-target activity and their selectivity profile.

Compound Class/ExampleTarget KinasePotency (IC50 / Ki)Reference
Novel Pyrazole CompoundTβRIKi = 15 nM[17][19]
Afuresertib Analogue (Cmpd 2)Akt1IC50 = 1.3 nM[12]
Disubstituted Pyrazole (Cmpd 22)CDK2IC50 = 24 nM[12]
Disubstituted Pyrazole (Cmpd 22)CDK5IC50 = 23 nM[12]
AT7519 (Multi-CDK Inhibitor)CDK1, 2, 4, 6, 9IC50 = 10-210 nM[12]
Experimental Protocol: In Vitro ATP-Competitive Kinase Assay

This is a generalized protocol for determining the IC50 of a compound against a specific protein kinase. It relies on quantifying the amount of ATP consumed during the phosphorylation reaction.

Causality Statement: The ATP concentration is kept at or near the Michaelis constant (Km) for the specific kinase. This is a critical choice; using excessively high ATP concentrations would artificially mask the effect of an ATP-competitive inhibitor, leading to an overestimation of its IC50.[21]

Materials:

  • Purified, active recombinant protein kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (containing MgCl2 and other cofactors)

  • ATP solution

  • Test Inhibitor (dissolved in DMSO)

  • ATP detection reagent (e.g., luminescence-based, such as Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound and Enzyme Plating:

    • Add 5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a white microplate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature. Rationale: This allows the inhibitor to equilibrate and bind to the kinase's active site before the reaction starts.[22]

  • Reaction Initiation:

    • Add 10 µL of ATP solution (at a final concentration near the Km of the kinase) to each well to start the reaction.

    • Incubate for a fixed time (e.g., 60 minutes) at 30°C. The incubation time must be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent to each well. This reagent typically lyses any cells (if applicable) and contains luciferase and luciferin, which produce light in an ATP-dependent manner.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Section 3: Modulation of GABA-gated Chloride Channels

A distinct class of trifluoromethyl pyrazoles, particularly phenylpyrazoles like Fipronil, functions as potent modulators of γ-aminobutyric acid (GABA) receptors.[1][23] This mechanism is the basis for their widespread use as insecticides, as they exhibit selective toxicity towards insects over mammals.[24]

Molecular Mechanism of GABA Receptor Antagonism

GABA is the primary inhibitory neurotransmitter in the central nervous system. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl-) to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.

Phenylpyrazole compounds act as non-competitive antagonists. They do not bind to the GABA binding site itself but rather to a distinct site within the ion channel pore.[25] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][25] The result is a failure of synaptic inhibition, leading to uncontrolled neuronal excitation, convulsions, and ultimately death of the insect.[1] Patch-clamp studies have shown that fipronil reduces the frequency of channel openings and decreases the mean open time.[23]

The selectivity for insects over mammals is attributed to differences in the amino acid sequences of the receptor subunits that form the binding site within the channel pore.[24]

Signaling Pathway: GABAergic Synaptic Transmission

GABA_Receptor GABAergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release AP Action Potential AP->GABA_vesicle GABA_R GABA-A Receptor (Chloride Channel) GABA_release->GABA_R GABA binds Cl_in Cl- (in) GABA_R->Cl_in Cl- influx Block Channel Blocked (Excitation) GABA_R->Block Cl_out Cl- (out) Cl_out->GABA_R Hyperpol Hyperpolarization (Inhibition) Cl_in->Hyperpol Inhibitor Trifluoromethyl Pyrazole Antagonist (e.g., Fipronil) Inhibitor->GABA_R Binds in pore, blocks channel

Caption: Non-competitive antagonism of the GABA-A receptor by phenylpyrazoles.

Experimental Protocol: Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine a compound's affinity for the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.

Causality Statement: This is a competitive binding assay. The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound for the same or an allosterically coupled binding site. Centrifugation is used to separate bound from free ligand, as rapid filtration can cause dissociation of low-affinity binders.[26]

Materials:

  • Tissue source (e.g., rat brain cortex) or cells expressing GABAA receptors

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[27]

  • Radioligand (e.g., [3H]muscimol for the GABA site)

  • Test Compound (trifluoromethyl pyrazole)

  • Non-specific binding determinator (e.g., high concentration of unlabeled GABA)[27]

  • Scintillation vials and scintillation fluid

  • High-speed refrigerated centrifuge or filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold buffer.

    • Perform a series of centrifugation and resuspension steps to isolate a crude synaptic membrane pellet. This involves low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet membranes.[27]

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Finally, resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In microcentrifuge tubes, combine: 100 µL of binding buffer, 50 µL of radioligand solution, 50 µL of test compound dilution (or vehicle or non-specific determinator).

    • Add 100 µL of the membrane preparation to initiate the binding reaction. The final protein concentration should be within the linear range of the assay (~0.1-0.2 mg/well).[27]

  • Incubation:

    • Incubate the tubes on ice (4°C) for 30-45 minutes to reach binding equilibrium.[26][27]

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several quick washes with ice-cold buffer. Alternatively, for lower affinity interactions, terminate by centrifugation at high speed (e.g., 50,000 x g) for 10 minutes.[26]

  • Quantification:

    • Place the filters (or the bottom of the centrifuge tube containing the pellet) into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percent specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. Its remarkable versatility allows it to be tailored for high-affinity, selective interactions with diverse and unrelated protein targets, from enzymes like COX and kinases to ion channels like the GABAA receptor. The insights gained from studying the mechanisms of these compounds continue to drive the development of new therapeutic agents and research tools. Future work will likely focus on refining the selectivity of kinase inhibitors to minimize off-target effects, exploring novel applications in areas like neurodegenerative disorders, and leveraging the unique properties of this scaffold to tackle emerging drug targets.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube. Retrieved January 27, 2026, from [Link]

  • Celecoxib | C17H14F3N3O2S. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (n.d.). BellBrook Labs. Retrieved January 27, 2026, from [Link]

  • Celecoxib, a COX-2--specific inhibitor: the clinical data. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • (a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fipronil modulation of GABAA receptor single-channel currents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-3-[3H3]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM): Synthesis and Characterization of a Novel and Selective Insect GABA Receptor Radioligand. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • GABAA Receptor Binding Assay Protocol. (n.d.). University of North Carolina. Retrieved January 27, 2026, from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004, April 1). AACR Journals. Retrieved January 27, 2026, from [Link]

  • Crystal Structure of TGF-beta receptor I kinase with inhibitor. (n.d.). PDBj. Retrieved January 27, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 27, 2026, from [Link]

  • The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Binding of celecoxib inside COX-2 active site. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

Sources

The Pyrazole-4-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Core

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has established itself as a "privileged scaffold".[1] Its remarkable structural versatility and capacity for diverse chemical modifications have propelled its derivatives to the forefront of drug discovery programs. The incorporation of a carbonitrile moiety at the 4-position of the pyrazole ring gives rise to pyrazole-4-carbonitrile derivatives, a class of compounds demonstrating a striking breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and methodologies for the evaluation of pyrazole-4-carbonitrile derivatives, offering field-proven insights for their advancement as potential therapeutic agents.

The strategic placement of the electron-withdrawing nitrile group at the C4 position significantly influences the electronic properties of the pyrazole ring, often enhancing interactions with biological targets.[2] This has led to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents within this chemical class.[3][4] This document will delve into the mechanistic underpinnings of these activities, provide robust experimental protocols for their assessment, and explore the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Accessing the Pyrazole-4-Carbonitrile Core

The construction of the pyrazole-4-carbonitrile scaffold can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the principles of green chemistry.

Microwave-Assisted Synthesis: A Paradigm of Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5] A common and efficient approach involves a one-pot, three-component reaction.

Exemplary Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-3-(aryl)pyrazole-4-carbonitriles

This protocol outlines a typical microwave-assisted synthesis.

Step 1: Knoevenagel Condensation. An aromatic aldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, for instance, piperidine or sodium ethoxide, is added. The mixture is subjected to microwave irradiation (e.g., 210-400 W) for a short duration (typically 2-5 minutes) to facilitate the Knoevenagel condensation, forming an arylidenemalononitrile intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 2: Michael Addition and Cyclization. Upon completion of the first step, phenylhydrazine (1 mmol) is added to the reaction mixture. The vessel is sealed and subjected to another round of microwave irradiation for 5-10 minutes. During this step, a Michael addition of the hydrazine to the activated double bond occurs, followed by intramolecular cyclization and subsequent tautomerization to yield the final pyrazole-4-carbonitrile product.

Step 3: Isolation and Purification. After cooling, the reaction mixture is often poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole-4-carbonitrile derivative.[6]

A Spectrum of Biological Activities

Pyrazole-4-carbonitrile derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of pyrazole-4-carbonitrile derivatives is one of their most extensively studied attributes.[7] These compounds exert their effects through various mechanisms, often targeting multiple pathways involved in tumor growth and survival.[3][7]

Mechanisms of Anticancer Action:

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Many pyrazole-4-carbonitrile derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[9] Key kinase targets include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, thereby halting cancer cell proliferation.[3][10]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

    • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can impede cancer cell growth, proliferation, and survival.[3][7]

    • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[3][7]

    • BRAF V600E: A mutated kinase implicated in various cancers, including melanoma.[3]

  • Induction of Apoptosis: Many pyrazole-4-carbonitrile derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[5] Some compounds have also been shown to activate caspases, the executioner enzymes of apoptosis.

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5][6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazole-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[11]

  • Position 1: Often substituted with a phenyl or substituted phenyl group. The presence of electron-withdrawing or electron-donating groups on this phenyl ring can significantly modulate activity.

  • Position 3: Substitution at this position with various heterocyclic rings (e.g., oxadiazole, triazole, thiadiazole) has been shown to enhance cytotoxic activity.[12][13]

  • Position 5: An amino group at this position is a common feature in many active compounds and serves as a handle for further derivatization.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-thiazolidinone hybridLung CancerModerate inhibition at 31.01%[10]
Pyrazole-isoxazole hybridVarious>100[10]
Pyrazole-1,2,3-triazole hybridHT-1080Moderate[10]
Substituted PyrazolineA549 (Lung)8.0[14]
Substituted PyrazolineHeLa (Cervical)9.8[14]
Substituted PyrazolineMCF-7 (Breast)5.8[14]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)0.04[12]
Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-4-carbonitrile derivatives have shown promise as both antibacterial and antifungal agents.[4]

Antibacterial Activity:

Certain pyrazole-4-carbonitriles have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The exact mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antifungal Activity:

Some derivatives have also exhibited potent antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. The mechanism may be similar to that of some established antifungal drugs, which involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Data on Antimicrobial Activity

Compound ClassMicroorganismActivityReference
Pyrazole-4-carbaldehyde derivativesPathogenic BacteriaExcellent to good[4]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesS. aureus (MRSA)MIC = 25.1 µM[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[15] Pyrazole-4-carbonitrile derivatives have emerged as potent anti-inflammatory agents.[16]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory pathway:[16]

  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are known to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The well-known NSAID celecoxib, for instance, features a pyrazole core.[1]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also inhibit 5-LOX, an enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.

  • Antioxidant and Radical Scavenging Activity: Certain pyrazole derivatives possess antioxidant properties, enabling them to scavenge free radicals that contribute to oxidative stress and inflammation.[16]

Methodologies for Biological Evaluation: A Practical Guide

The following section provides detailed, step-by-step protocols for key experiments used to assess the biological activities of pyrazole-4-carbonitrile derivatives. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[17]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[18]

  • Solubilization solution (e.g., acidified isopropanol with 4 mM HCl and 0.1% NP40)[18]

  • Test compound (pyrazole-4-carbonitrile derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[17][19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[20]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Test compound dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Signaling Pathway: Kinase Inhibition by Pyrazole-4-Carbonitrile Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP Receptor->ADP Phosphorylates Substrate KinaseCascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->KinaseCascade Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Pyrazole Pyrazole-4-Carbonitrile Derivative Pyrazole->Receptor Inhibits (ATP-competitive) ATP ATP ATP->Receptor Binds Proliferation Cell Proliferation, Survival, Angiogenesis KinaseCascade->Proliferation Promotes

Caption: ATP-competitive inhibition of receptor tyrosine kinases by pyrazole-4-carbonitrile derivatives.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with Pyrazole-4-carbonitrile derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

Pyrazole-4-carbonitrile derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a rational basis for the design of novel and more selective therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for the evaluation of these compounds.

Future research should focus on elucidating the precise molecular targets for their antimicrobial and anti-inflammatory activities, as well as on comprehensive in vivo studies to assess their efficacy, pharmacokinetic profiles, and safety. The continued exploration of the structure-activity relationships of pyrazole-4-carbonitrile derivatives will undoubtedly lead to the discovery of new and potent drug candidates for a variety of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [Link]

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. (n.d.). MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]

Sources

CAS number 1185292-65-2 properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 1185292-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific derivative, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 1185292-65-2), a compound of significant interest due to its structural motifs, which are commonly associated with a range of pharmacological effects. The presence of a trifluoromethyl group, a phenyl ring, and a carbonitrile moiety on the pyrazole core suggests potential applications in various therapeutic areas.

This document is structured to provide a comprehensive technical overview for researchers and drug development professionals. It moves from the fundamental chemical and physical properties to a detailed analysis of its potential safety considerations, based on data from structurally related compounds. Furthermore, this guide explores the compound's potential applications in drug discovery and provides exemplary experimental protocols that can be adapted for its study. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.

It is important to note that while this guide is comprehensive, specific experimental data for this exact compound, such as its precise melting point and a dedicated Safety Data Sheet (SDS), are not publicly available at the time of writing. Therefore, the safety and handling information provided is based on an expert evaluation of analogous structures. The experimental protocols are presented as robust starting points for investigation.

Chemical Identity and Physicochemical Properties

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole with the molecular formula C₁₁H₆F₃N₃.[1] Its chemical structure combines the stability of the pyrazole ring with the electron-withdrawing nature of the trifluoromethyl and cyano groups, and the aromatic character of the phenyl substituent. These features are often sought after in the design of bioactive molecules to enhance metabolic stability and target binding affinity.

Structural Information
  • Chemical Name: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

  • CAS Number: 1185292-65-2

  • Molecular Formula: C₁₁H₆F₃N₃

  • Molecular Weight: 237.18 g/mol [1]

Physicochemical Data Summary

A comprehensive search for the specific physicochemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile did not yield definitive experimental values. The data for structurally related pyrazole derivatives can be highly variable depending on their substitution patterns. For instance, the melting point of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a more complex related structure, is reported to be in the range of 154–156 °C. However, this should only be considered as a rough reference point.

PropertyValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Appearance Likely a solid at room temperatureInferred from related compounds

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet for CAS 1185292-65-2, this section provides a hazard assessment based on the known safety profiles of structurally similar trifluoromethyl-substituted pyrazole compounds. Researchers must handle this compound with the assumption that it may possess similar hazards until specific toxicological data is available.

GHS Hazard Classification (Inferred)

The following GHS classifications are extrapolated from safety data for related pyrazole derivatives and should be considered provisional.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][3][4]
Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, the following handling procedures are recommended to ensure laboratory safety.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and incompatible materials.

Potential Applications in Drug Discovery and Research

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The specific combination of substituents in 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile suggests several promising avenues for investigation.

Rationale for Potential Biological Activity
  • Antibacterial Agents: Pyrazole derivatives have been extensively studied for their antibacterial properties. The trifluoromethylphenyl moiety, in particular, has been associated with potent activity against resistant bacterial strains.

  • Anti-inflammatory and Anticancer Agents: Many pyrazole-containing compounds exhibit anti-inflammatory and anticancer activities, often through the inhibition of specific kinases or other enzymes involved in signaling pathways.

  • Factor Xa Inhibition: The pyrazole scaffold has been successfully utilized in the design of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[1][5][6][7][8]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could potentially interact with various biological pathways. The diagram below illustrates a hypothetical involvement in a generic kinase signaling pathway, a common target for pyrazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression (e.g., Proliferation, Inflammation) TF->Gene Transcription Compound 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonitrile Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Exemplary Experimental Protocols

The following protocols are provided as templates for the investigation of the biological activities of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. These are based on standard methodologies for assessing the potential applications identified in the previous section.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.

Workflow Diagram:

G A Prepare serial dilutions of the compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for antibacterial susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a viability dye.

Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of the compound to inhibit the activity of human Factor Xa.

Workflow Diagram:

G A Add buffer, compound dilutions, and human Factor Xa to a 96-well plate B Incubate for a defined period (e.g., 10 minutes) at 37°C A->B C Initiate reaction by adding a chromogenic Factor Xa substrate B->C D Monitor the change in absorbance at 405 nm over time using a plate reader C->D E Calculate the rate of substrate cleavage and determine the IC₅₀ of the compound D->E

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human Factor Xa and a specific chromogenic substrate in a suitable assay buffer (e.g., Tris-HCl with NaCl and CaCl₂).

  • Compound Dilution: Prepare serial dilutions of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, compound dilutions, and the Factor Xa solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction velocities for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound with significant potential for further investigation in the field of drug discovery. Its structural features are characteristic of molecules with demonstrated biological activities, including antibacterial, anti-inflammatory, and anticoagulant effects. While specific physicochemical and toxicological data for this compound are yet to be fully characterized, this guide provides a robust framework for its safe handling and a strategic approach to exploring its therapeutic potential. The provided experimental protocols offer a starting point for researchers to elucidate the specific biological profile of this promising pyrazole derivative.

References

  • Herfindo, N., et al. (2020). Synthesis and Evaluation of Some Sulfonamide-Substituted of 1,3,5-Triphenyl Pyrazoline Derivatives as Tyrosinase Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(15), 2729. Available at: [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8343–8354. Available at: [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Available at: [Link]

  • Al-Obaidi, A. M. J., et al. (2018). Synthesis and Antibacterial Evaluation of some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Medscape. (2021). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Available at: [Link]

  • Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Available at: [Link]

  • Shaikh, R. R., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. ResearchGate. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Available at: [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2021). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of the Iranian Chemical Society, 18(11), 2969-2978. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(4), 1848–1855. Available at: [Link]

  • Marinescu, M., & Zalaru, C.-M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

Sources

The Art of the Five-Membered Ring: A Technical Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery, leading to the development of numerous blockbuster drugs.[1][2][3] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted pyrazoles. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and their causal relationships. We will explore classical condensation reactions, navigate the intricacies of 1,3-dipolar cycloadditions, and illuminate the power of modern transition-metal-catalyzed and multicomponent approaches. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to not only replicate but also innovate in the synthesis of this vital heterocyclic motif.

The Enduring Importance of the Pyrazole Scaffold

The pyrazole core is a key feature in a multitude of approved therapeutics, including anti-inflammatory agents like celecoxib, anticancer drugs, and agents targeting the central nervous system.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for the precise installation of diverse substituents around the ring. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these substituents are critical for modulating the pharmacological profile of pyrazole-based compounds.[1] This underscores the critical need for a robust and versatile synthetic toolbox to access a wide array of functionalized pyrazoles for screening and development.

Foundational Strategies: Condensation Reactions

The most traditional and widely employed route to the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. This family of reactions offers a straightforward and often high-yielding entry point to a variety of substituted pyrazoles.

The Knorr Pyrazole Synthesis: A Timeless Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4][5][6] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.[7][8][9]

Causality in the Knorr Synthesis: The choice of reaction conditions, particularly the pH, is critical. Acid catalysis facilitates the initial nucleophilic attack of the hydrazine on a carbonyl group.[8] However, strongly acidic conditions can lead to side reactions. The regioselectivity of the cyclization can be an issue with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to a mixture of regioisomers. This is a key consideration for the synthetic chemist, and often, the electronic and steric nature of the substituents on both reactants can be used to direct the regiochemical outcome.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The use of a slight excess of either reagent is sometimes employed to drive the reaction to completion.

  • A catalytic amount of glacial acetic acid (0.1 mL) is added, and the mixture is refluxed for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from ethanol/water to afford the desired product as a white solid.

The Paal-Knorr Synthesis: A Related Approach

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis when applied to 1,3-dicarbonyls and hydrazines.[10][11]

[3+2] Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions provide a powerful and convergent approach to the pyrazole ring system. These reactions involve the combination of a three-atom dipole (the "1,3-dipole") with a two-atom dipolarophile.

Diazo Compounds as 1,3-Dipoles

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles.[12] This approach offers excellent control over the substitution pattern of the final product. A significant advancement in this area is the in situ generation of diazo compounds from precursors like N-tosylhydrazones, which avoids the handling of potentially hazardous diazoalkanes.[13]

Mechanistic Insight: The reaction is a concerted pericyclic process, and the regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. Electron-withdrawing groups on the alkyne generally favor the formation of one regioisomer over the other.

Experimental Workflow: In Situ Generation of Diazo Compounds for Pyrazole Synthesis

G Aldehyde Aldehyde/ Ketone Tosylhydrazone Tosylhydrazone Intermediate Aldehyde->Tosylhydrazone Tosylhydrazine Tosylhydrazine Tosylhydrazine->Tosylhydrazone Diazo Diazo Compound (in situ) Tosylhydrazone->Diazo Base Base Base Pyrazole Substituted Pyrazole Diazo->Pyrazole Alkyne Alkyne Alkyne->Pyrazole

Caption: Workflow for the synthesis of pyrazoles via in situ generated diazo compounds.

Modern Synthetic Methodologies

The field of pyrazole synthesis has been significantly advanced by the advent of modern synthetic techniques that offer improved efficiency, sustainability, and access to novel chemical space.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the construction of the pyrazole ring. These methods often involve cross-coupling reactions or oxidative cyclizations.[14] For example, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can provide highly substituted pyrazoles in a single step.[13] Copper-mediated electrophilic cyclization of alkynes containing a thiophene moiety has also been reported as an effective method.[15]

Causality in Catalysis: The choice of the metal, ligand, and reaction conditions is paramount for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, have revolutionized the synthesis of heterocyclic compounds, including pyrazoles.[2][5][16][17] MCRs are highly atom-economical and offer a streamlined approach to generating molecular diversity. A notable example is the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, catalyzed by molecular iodine under mild conditions.[16]

Green and Sustainable Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly methods for pyrazole synthesis.[18][19][20][21] These "green" approaches focus on the use of non-hazardous solvents (such as water), renewable energy sources like microwave irradiation, and recyclable catalysts.[18][19] Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in many pyrazole syntheses.[22][23][24][25][26][27]

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesKey Starting Materials
Knorr Synthesis High yields, readily available starting materials, well-established.Potential for regioisomeric mixtures, sometimes harsh conditions.1,3-Dicarbonyls, Hydrazines.
1,3-Dipolar Cycloaddition High regioselectivity, mild conditions, good functional group tolerance.May require synthesis of diazo precursors, some dipolarophiles can be unreactive.Diazo compounds (or precursors), Alkynes.
Transition-Metal Catalysis Access to complex substitution patterns, high efficiency.Catalyst cost and sensitivity, may require inert atmosphere.Alkynes, Hydrazones, Aryl halides.
Multicomponent Reactions High atom economy, operational simplicity, rapid generation of diversity.Optimization can be challenging, mechanism can be complex.Varies widely depending on the specific MCR.
Microwave-Assisted Synthesis Significantly reduced reaction times, improved yields, enhanced purity.Requires specialized equipment, scalability can be a concern.Applicable to many of the above methods.

Mechanistic Pathways: A Deeper Dive

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Knorr Pyrazole Synthesis

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enehydrazine Hydrazone/Enehydrazine 1,3-Dicarbonyl->Hydrazone/Enehydrazine + Hydrazine (H+ catalysis) Cyclized Intermediate Cyclized Intermediate Hydrazone/Enehydrazine->Cyclized Intermediate Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7][8] This is followed by dehydration to form a hydrazone or its enehydrazine tautomer. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclized intermediate, which then eliminates a molecule of water to form the aromatic pyrazole ring.[7][8]

Conclusion and Future Outlook

The synthesis of substituted pyrazoles remains a vibrant and evolving field of research. While classical methods like the Knorr synthesis continue to be workhorses in the laboratory, modern techniques such as transition-metal catalysis and multicomponent reactions are opening up new avenues for the construction of increasingly complex and functionally diverse pyrazole derivatives. The growing emphasis on green chemistry will undoubtedly spur the development of even more sustainable and efficient synthetic protocols.[18][19] As our understanding of the biological significance of the pyrazole scaffold deepens, the demand for innovative synthetic methodologies will only continue to grow, ensuring that this humble five-membered ring remains at the forefront of scientific discovery for years to come.

References

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (n.d.). Google Scholar.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
  • Knorr Pyrazole Synthesis. (n.d.). Source not available.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Source not available.
  • Review on Synthesis of pyrazole and pyrazolines. (2025). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). ACS Publications.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • synthesis of pyrazoles. (2019). YouTube.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
  • Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Source not available.
  • Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015). PubMed.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

Sources

Methodological & Application

detailed protocol for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted pyrazoles particularly valuable targets in drug discovery.[1][4] 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a key building block for the synthesis of more complex, biologically active compounds.

This document provides a detailed, two-step protocol for the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. The procedure is designed for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, safety considerations, and purification strategies. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl equivalent with a hydrazine.[5]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Part A: A Claisen condensation to form the key β-keto nitrile intermediate, Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate.

  • Part B: A cyclocondensation reaction of the intermediate with phenylhydrazine to yield the final product.

Reaction_Scheme cluster_A Part A: Claisen Condensation cluster_B Part B: Cyclocondensation R1 Ethyl trifluoroacetate Base Sodium Ethoxide (Base) R1->Base R2 Ethyl cyanoacetate R2->Base Intermediate Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate Base->Intermediate Toluene, Reflux Acid Acetic Acid (Catalyst) Intermediate->Acid R3 Phenylhydrazine R3->Acid Product 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonitrile Acid->Product Ethanol, Reflux

Caption: Overall two-step synthesis pathway.

PART A: Synthesis of Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate

Principle and Mechanism

This step employs a Claisen condensation reaction, a fundamental carbon-carbon bond-forming process.[6] Ethyl cyanoacetate is deprotonated by a strong base, sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the target carbonyl, facilitating the reaction. Subsequent loss of an ethoxide leaving group yields the β-keto nitrile intermediate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl trifluoroacetate142.0814.2 g (11.8 mL)100Highly volatile, handle in a fume hood.
Ethyl cyanoacetate113.1211.3 g (10.2 mL)100Lachrymator.
Sodium Ethoxide (21% in EtOH)68.0532.4 mL105Moisture sensitive.
Toluene-150 mL-Anhydrous.
Hydrochloric Acid (2M)-~60 mL-For neutralization.
Diethyl Ether-200 mL-For extraction.
Saturated NaCl solution-50 mL-For washing.
Anhydrous MgSO₄---For drying.
Experimental Protocol
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with sodium ethoxide solution and 100 mL of anhydrous toluene.

  • Begin stirring and add a mixture of ethyl trifluoroacetate (14.2 g) and ethyl cyanoacetate (11.3 g) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) using a heating mantle for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 2M HCl to neutralize the mixture until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine all organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate.

PART B: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Principle and Mechanism

This reaction is a classic example of pyrazole synthesis via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[7] The reaction is typically catalyzed by a weak acid, such as acetic acid.

The mechanism proceeds as follows:

  • Initial Attack: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the electrophilic carbonyl carbons of the β-keto nitrile. The attack is sterically and electronically directed towards the ketone carbonyl, which is activated by the adjacent CF₃ group.[1]

  • Condensation: This leads to the formation of a hydrazone intermediate after the elimination of a water molecule.

  • Cyclization: The remaining nitrogen of the hydrazine moiety performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: A final tautomerization step yields the aromatic pyrazole ring.

Mechanism Start Intermediate + Phenylhydrazine Attack Nucleophilic Attack (Hydrazine on Ketone) Start->Attack Hydrazone Hydrazone Intermediate (via Dehydration) Attack->Hydrazone Cyclize Intramolecular Attack (Amine on Nitrile) Hydrazone->Cyclize Cyclized Cyclized Intermediate Cyclize->Cyclized Tautomerize Tautomerization Cyclized->Tautomerize Product Aromatic Pyrazole Product Tautomerize->Product

Caption: Simplified reaction mechanism for pyrazole formation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate209.1110.45 g50From Part A.
Phenylhydrazine108.145.4 g (5.0 mL)50Toxic, handle with care.
Glacial Acetic Acid60.051 mL-Catalyst.
Ethanol-100 mL-Solvent.
Ethyl Acetate---For chromatography.
Hexane---For chromatography.
Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (10.45 g) in 100 mL of ethanol.

  • Reagent Addition: Add phenylhydrazine (5.4 g) and glacial acetic acid (1 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a white or off-white solid.

  • Melting Point: Compare with literature values if available.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group and the pyrazole ring proton.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • ¹³C NMR: Signals for the carbons in the pyrazole and phenyl rings, the nitrile carbon, and the CF₃ carbon (which will appear as a quartet due to C-F coupling).[1]

  • IR Spectroscopy: A characteristic sharp peak around 2230-2250 cm⁻¹ for the C≡N (nitrile) stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₁H₆F₃N₃.

Safety and Handling

! EXTREME CAUTION REQUIRED !

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • General: All operations must be conducted inside a certified chemical fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Cyanide Compounds: The intermediate and final product contain a nitrile (cyano) group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or upon combustion.[9][10]

    • NEVER mix cyanide-containing waste with acidic waste streams.

    • Keep all acids away from the reaction unless explicitly required by the protocol.[10]

    • Decontaminate glassware with a basic solution (e.g., 10% bleach solution followed by a pH 10 buffer) inside the fume hood.[8][10]

  • Phenylhydrazine: Phenylhydrazine is a suspected carcinogen and is highly toxic upon ingestion, inhalation, or skin contact. Handle with extreme care.

  • Trifluoromethyl Compounds: Fluorinated compounds can be hazardous. Avoid inhalation and skin contact.

  • Emergency Procedures: Ensure an emergency safety shower and eyewash station are accessible.[8] Do not work alone. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11][12]

Workflow Visualization

Workflow cluster_PartA Part A: Intermediate Synthesis cluster_PartB Part B: Pyrazole Synthesis A_Setup 1. Assemble Dry Glassware A_Reagents 2. Charge Toluene & NaOEt A_Setup->A_Reagents A_Addition 3. Add Substrates Dropwise A_Reagents->A_Addition A_Reflux 4. Reflux for 3h A_Addition->A_Reflux A_Workup 5. Cool, Neutralize with HCl A_Reflux->A_Workup A_Extract 6. Extract with Ether & Wash A_Workup->A_Extract A_Purify 7. Dry & Evaporate Solvent A_Extract->A_Purify B_Setup 8. Dissolve Intermediate in EtOH A_Purify->B_Setup Use Purified Intermediate B_Reagents 9. Add Phenylhydrazine & Acetic Acid B_Setup->B_Reagents B_Reflux 10. Reflux for 4-6h B_Reagents->B_Reflux B_Workup 11. Concentrate & Precipitate in Water B_Reflux->B_Workup B_Filter 12. Filter & Wash Solid B_Workup->B_Filter B_Purify 13. Recrystallize or Column Chromatography B_Filter->B_Purify Characterization Characterization B_Purify->Characterization Final Product

Caption: Step-by-step experimental workflow.

References

  • Vertex AI Search Result 1. (Source details not fully provided)
  • Vertex AI Search Result 2. (Source details not fully provided)
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes C... - Ingenta Connect. (2016-05-01). Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022-11-07). Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. Available at: [Link]

  • Vertex AI Search Result 7. (Source details not fully provided)
  • (PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2017-11-01). Available at: [Link]

  • Vertex AI Search Result 9. (Source details not fully provided)
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC - NIH. Available at: [Link]

  • Vertex AI Search Result 11. (Source details not fully provided)
  • Vertex AI Search Result 12. (Source details not fully provided)
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12). Available at: [Link]

  • Cyanide Salts - Institutional Planning and Operations - Princeton University. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkat USA. (2019-07-03). Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. Available at: [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]

  • Vertex AI Search Result 21. (Source details not fully provided)
  • Vertex AI Search Result 22. (Source details not fully provided)
  • Vertex AI Search Result 23. (Source details not fully provided)
  • Cyanide Compounds | Safety Services - UCL – University College London. (2021-06-07). Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Available at: [Link]

  • Synthesis of pyrazoles via electrophilic cyclization - PubMed. (2011-08-19). Available at: [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth College. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • Vertex AI Search Result 29. (Source details not fully provided)
  • Vertex AI Search Result 30. (Source details not fully provided)
  • Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

  • Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile - Scirp.org. (2012-06-11). Available at: [Link]

  • How to prepare pyrazole from phenylhydrazine? - ResearchGate. (2012-03-29). Available at: [Link]

  • Vertex AI Search Result 34. (Source details not fully provided)
  • Vertex AI Search Result 35. (Source details not fully provided)
  • Vertex AI Search Result 36. (Source details not fully provided)

Sources

Application Notes and Protocols for Antimicrobial Assays Using 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The unique structural features of the pyrazole ring, coupled with the ability to introduce diverse substituents, allow for the fine-tuning of their pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a variety of antimicrobial assays. While specific studies on this particular molecule are emerging, the protocols outlined herein are based on established methodologies for evaluating novel antimicrobial compounds and are informed by research on structurally related pyrazole derivatives.[7][8] The inclusion of a trifluoromethyl group is of particular interest, as this moiety can enhance metabolic stability and cell membrane permeability, potentially increasing the compound's efficacy.[9]

These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design. By following these guidelines, researchers can generate robust and reproducible data to assess the antimicrobial potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and other novel pyrazole-based compounds.

Section 1: Preliminary Screening of Antimicrobial Activity

The initial phase of evaluating a novel compound involves a preliminary screening to determine its spectrum of activity against a panel of clinically relevant microorganisms. The disk diffusion assay is a widely used, simple, and cost-effective method for this purpose.

Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of a compound's antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk. The size of this zone is proportional to the compound's activity.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile 0.85% saline.[10]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Application of Test Compound Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Aseptically apply a known concentration of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (e.g., 10 µg, 30 µg) dissolved in a suitable solvent (e.g., DMSO) to each disk. Allow the solvent to evaporate completely.

    • Place the impregnated disks firmly onto the surface of the inoculated MHA plate. Ensure the disks are at least 24 mm apart.

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The results are interpreted as susceptible, intermediate, or resistant based on standardized tables, if available for the specific compound class, or used for a qualitative comparison of activity.

Section 2: Quantitative Evaluation of Antimicrobial Activity

Following a positive preliminary screening, it is essential to quantify the antimicrobial activity of the compound. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12][13][14][15] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism in vitro.[12][16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[17]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in the disk diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).[17]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][17]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC MBC_Plating Plate for MBC Read_MIC->MBC_Plating

Caption: Workflow for MIC and MBC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activityUnitless

Section 3: Investigating the Mechanism of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Pyrazole derivatives have been reported to act through various mechanisms, including the disruption of the bacterial cell wall and inhibition of topoisomerase II and IV.[18] Further investigations can also explore the inhibition of bacterial protein synthesis.[2]

Potential Mechanisms of Action for Pyrazole Derivatives

Pyrazole_MoA cluster_targets Potential Bacterial Targets Pyrazole Pyrazole Derivative CellWall Cell Wall Synthesis Pyrazole->CellWall Disruption Topoisomerase DNA Gyrase / Topoisomerase IV Pyrazole->Topoisomerase Inhibition ProteinSynth Protein Synthesis Pyrazole->ProteinSynth Inhibition Virulence Virulence Factors (e.g., Quorum Sensing) Pyrazole->Virulence Inhibition

Sources

Application Note: FT-IR Analysis for the Characterization of Pyrazole Compounds in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole and its derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] Their therapeutic potential necessitates robust and reliable analytical methods for structural confirmation, purity assessment, and quality control. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive, and rapid analytical technique that provides a unique molecular fingerprint of a compound based on its vibrational modes.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of FT-IR spectroscopy for the characterization of pyrazole compounds. It details methodologies from sample preparation to spectral interpretation, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Pyrazole Moieties and FT-IR Analysis

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in the design of a wide array of pharmaceutical agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The precise structural characterization of newly synthesized pyrazole derivatives is a critical step in the drug discovery and development pipeline.

FT-IR spectroscopy serves as an indispensable tool in this process. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational frequencies of the functional groups present in the molecule.[3] This information is invaluable for:

  • Structural Elucidation: Confirming the presence of the pyrazole ring and other key functional groups.

  • Reaction Monitoring: Tracking the progress of synthetic reactions involving pyrazole formation or modification.

  • Purity Assessment: Identifying impurities or residual starting materials.

  • Polymorph Screening: Differentiating between different crystalline forms of a pyrazole-based active pharmaceutical ingredient (API), which can impact its stability and bioavailability.[3][4]

  • Quality Control: Ensuring batch-to-batch consistency of synthesized compounds.[5][6]

This guide is structured to provide both the fundamental principles and the practical, field-proven protocols necessary to leverage FT-IR spectroscopy for the comprehensive analysis of pyrazole compounds.

Fundamental Principles: Vibrational Modes of the Pyrazole Ring

The FT-IR spectrum of a pyrazole derivative is a superposition of the vibrational modes of its constituent parts. The pyrazole ring itself gives rise to a series of characteristic absorption bands. Understanding these fundamental vibrations is key to accurate spectral interpretation.

The tautomerism of pyrazoles, which involves a 1,2-hydrogen shift between the two nitrogen atoms, can also influence the FT-IR spectrum.[7][8] The position of substituents on the ring will affect the electronic distribution and, consequently, the vibrational frequencies of the ring bonds.

Key Vibrational Modes for Pyrazole Compounds:

  • N-H Stretching: For unsubstituted or N1-H pyrazoles, a broad absorption band is typically observed in the region of 3500-3100 cm⁻¹. The broadening is often due to intermolecular hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations of the pyrazole ring usually appear in the 3150-3000 cm⁻¹ region. Aliphatic C-H stretching from substituents will be observed between 3000-2850 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are characteristic and typically appear in the 1600-1400 cm⁻¹ range. These bands are often sharp and of medium to strong intensity.[9]

  • Ring Vibrations: The pyrazole ring itself has several fundamental vibrational modes, often referred to as ring breathing or skeletal vibrations, which can be found in the fingerprint region (1400-1000 cm⁻¹).[9]

  • N-N Stretching: The stretching of the N-N bond can be observed in the 1150-1050 cm⁻¹ region, though it is often weak and can be coupled with other vibrations.

  • Out-of-Plane Bending: C-H out-of-plane bending vibrations occur in the 900-650 cm⁻¹ region and are sensitive to the substitution pattern on the ring.

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is critically dependent on the chosen sample preparation technique.[10] The selection of the appropriate method is dictated by the physical state of the pyrazole compound (solid or liquid) and the desired analytical outcome.

Sample Preparation Workflow

The following diagram illustrates the decision-making process for selecting a suitable sample preparation technique for FT-IR analysis of pyrazole compounds.

experimental_workflow FT-IR Sample Preparation Workflow for Pyrazole Compounds cluster_sample Sample Assessment cluster_solid Solid Samples cluster_liquid Liquid/Solution Samples cluster_analysis Analysis Sample Pyrazole Compound PhysicalState Determine Physical State Sample->PhysicalState KBr KBr Pellet Method (Quantitative/High Resolution) PhysicalState->KBr Solid ATR ATR (Attenuated Total Reflectance) (Rapid/Routine Screening) PhysicalState->ATR Solid Nujol Nujol Mull (Alternative to KBr) PhysicalState->Nujol Solid Neat Neat Liquid (Thin Film) (Pure Liquids) PhysicalState->Neat Liquid Solution Solution in Solvent (Soluble Compounds) PhysicalState->Solution Liquid/Soluble Solid AcquireSpectrum Acquire FT-IR Spectrum KBr->AcquireSpectrum ATR->AcquireSpectrum Nujol->AcquireSpectrum Neat->AcquireSpectrum Solution->AcquireSpectrum

Caption: Decision workflow for selecting the appropriate FT-IR sample preparation method.

Protocol 1: The KBr Pellet Method (for Solid Samples)

This transmission method is considered the gold standard for obtaining high-resolution spectra of solid samples and is often used for creating spectral libraries.[11]

  • Principle: The pyrazole compound is finely ground and intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet. KBr is transparent to infrared radiation in the mid-IR range.[11][12]

  • Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize scattering and obtain sharp, well-defined absorption bands.[13] The high pressure applied during pellet formation causes the KBr to flow and encapsulate the sample particles, creating a solid solution that is transparent to IR light.[11]

Step-by-Step Methodology:

  • Preparation: Ensure all equipment (agate mortar and pestle, pellet die) is scrupulously clean and dry to avoid contamination.[11]

  • Sample Grinding: Weigh approximately 1-2 mg of the solid pyrazole compound and place it in the agate mortar. Grind the sample to a fine, consistent powder.[12]

  • Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes to ensure a homogenous mixture.[12]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a clear, transparent pellet.[12][14]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[15]

  • Self-Validation: A high-quality KBr pellet should be transparent or translucent with no visible cracks or cloudiness. A sloping baseline in the resulting spectrum can indicate scattering due to insufficient grinding. The presence of a broad absorption band around 3450 cm⁻¹ and a weaker one around 1640 cm⁻¹ suggests moisture contamination in the KBr.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR (for Solid and Liquid Samples)

ATR has become a widely used technique due to its simplicity and speed, requiring minimal to no sample preparation.[10][16]

  • Principle: An infrared beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[10] The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

  • Causality: Good contact between the sample and the ATR crystal is paramount for obtaining a high-quality spectrum.[12] A pressure clamp is used to ensure this intimate contact. The penetration depth of the evanescent wave is typically on the order of a few micrometers, making ATR a surface-sensitive technique.[10]

Step-by-Step Methodology:

  • Crystal Cleaning: Before each measurement, ensure the ATR crystal surface is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid pyrazole compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[12]

  • Apply Pressure: For solid samples, lower the pressure clamp to ensure firm and even contact between the sample and the crystal.[12]

  • Acquire Spectrum: Collect the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

  • Self-Validation: The resulting spectrum should have a flat baseline and good signal-to-noise ratio. Poor contact can result in weak and distorted absorption bands.

Protocol 3: The Nujol Mull Method (for Solid Samples)

This is an alternative to the KBr pellet method, particularly useful for samples that are sensitive to pressure or may react with KBr.

  • Principle: The solid pyrazole compound is ground to a fine powder and then suspended in a mulling agent, typically Nujol (a mineral oil), to form a thick paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[13][14]

  • Causality: The mulling agent reduces scattering of the IR beam by surrounding the solid particles.[13] It is important to note that the mulling agent itself has absorption bands (primarily C-H stretching and bending vibrations from the mineral oil) that will be present in the spectrum. The spectrum of the mulling agent should be run separately for comparison.

Step-by-Step Methodology:

  • Sample Grinding: Grind 5-10 mg of the solid pyrazole sample to a very fine powder in an agate mortar.[14]

  • Mulling: Add one or two drops of Nujol to the ground sample and continue grinding until a smooth, uniform mull of a consistency similar to toothpaste is obtained.[17]

  • Sample Application: Transfer a small amount of the mull to the center of one IR-transparent salt plate. Place the second plate on top and gently rotate to spread the mull into a thin, even film.[14]

  • Analysis: Place the assembled salt plates in the spectrometer's sample holder and acquire the spectrum.

  • Self-Validation: The mull should appear translucent and be free of air bubbles. The resulting spectrum will show characteristic Nujol peaks (around 2924, 2853, 1462, and 1377 cm⁻¹). These should be mentally subtracted or compared with a reference Nujol spectrum to identify the true absorption bands of the pyrazole compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of an FT-IR spectrum is a systematic process that involves correlating the observed absorption bands with the vibrational modes of the functional groups present in the molecule.[18]

Logical Approach to Spectral Interpretation

The following diagram outlines a logical workflow for interpreting the FT-IR spectrum of a pyrazole derivative.

spectral_interpretation Logical Workflow for Pyrazole FT-IR Spectral Interpretation Start Obtain FT-IR Spectrum HighFreq Analyze High Frequency Region (4000-2500 cm⁻¹) - N-H, O-H, C-H stretches Start->HighFreq MidFreq Analyze Mid Frequency Region (2500-1500 cm⁻¹) - C≡C, C≡N, C=O, C=N, C=C stretches HighFreq->MidFreq Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) - Pyrazole ring vibrations - C-N, C-O stretches - Bending vibrations MidFreq->Fingerprint Correlation Correlate Bands with Characteristic Frequencies Table Fingerprint->Correlation Structure Propose/Confirm Structure Correlation->Structure

Caption: A systematic approach to interpreting FT-IR spectra of pyrazole compounds.

Characteristic FT-IR Absorption Bands for Pyrazole Derivatives

The following table summarizes the key vibrational frequencies for pyrazole compounds. It is important to remember that the exact position of these bands can be influenced by the electronic effects of substituents and the physical state of the sample.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
N-H Stretch3500 - 3100Medium - BroadPresent in N-unsubstituted pyrazoles. Broadening is due to hydrogen bonding.
Aromatic C-H Stretch3150 - 3000Medium - SharpCharacteristic of the C-H bonds on the pyrazole ring.
Aliphatic C-H Stretch3000 - 2850Medium - StrongFrom alkyl substituents on the ring.
C=O Stretch (if present)1750 - 1650StrongFor pyrazolone derivatives or pyrazoles with carbonyl-containing substituents. The exact position depends on conjugation and ring strain.[2]
C=N Stretch1650 - 1550Medium - StrongA key vibrational mode of the pyrazole ring.
C=C Stretch (aromatic)1600 - 1450Medium - StrongMultiple bands are often observed in this region due to the aromatic nature of the pyrazole ring.
Pyrazole Ring Vibrations1420 - 1071MediumSkeletal vibrations of the pyrazole ring, useful for confirming the presence of the heterocyclic core.[9]
C-N Stretch1350 - 1200Medium - StrongStretching vibrations of the C-N bonds within the ring and to substituents.
N-O Stretch (if NO₂ present)1563 - 1491 (asym)StrongFor nitro-substituted pyrazole derivatives.[9]
1361 - 1304 (sym)Strong
C-H Out-of-Plane Bending900 - 650Medium - StrongThe pattern of these bands can provide information about the substitution pattern on the pyrazole ring.

Application in Drug Development: A Case Study

Objective: To confirm the synthesis of a novel pyrazole-based potential anti-inflammatory agent and assess its purity using FT-IR spectroscopy.

Hypothetical Compound: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Expected FT-IR Features:

  • No N-H stretch: The pyrazole nitrogen is substituted with a 4-fluorophenyl group.

  • Aromatic C-H stretches: Above 3000 cm⁻¹ for both the pyrazole and phenyl rings.

  • Aliphatic C-H stretches: Around 2920 cm⁻¹ for the methyl group.

  • C=O stretch: A strong, sharp band for the aldehyde group, expected around 1680-1660 cm⁻¹ due to conjugation with the pyrazole ring.

  • C=N and C=C stretches: In the 1600-1450 cm⁻¹ region.

  • C-F stretch: A strong band in the 1250-1100 cm⁻¹ region.

  • C-N stretch: In the 1350-1200 cm⁻¹ region.

Procedure: The synthesized compound, a white solid, was analyzed using the ATR-FTIR technique as described in Protocol 2.

Results and Interpretation: The obtained spectrum shows a strong absorption at 1675 cm⁻¹, consistent with the conjugated aldehyde C=O group. Bands at 3080 cm⁻¹ and 2930 cm⁻¹ correspond to the aromatic and aliphatic C-H stretches, respectively. The absence of a broad band above 3100 cm⁻¹ confirms the N-substitution of the pyrazole ring. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic rings. A strong band at 1225 cm⁻¹ is assigned to the C-F stretching vibration. The spectrum shows sharp, well-defined peaks, and a comparison with the spectra of the starting materials reveals no significant overlapping bands, indicating a high degree of purity.

Conclusion

FT-IR spectroscopy is a versatile and powerful tool for the characterization of pyrazole compounds, offering significant advantages in terms of speed, simplicity, and the wealth of structural information it provides. By understanding the fundamental principles of molecular vibrations and selecting the appropriate, validated sample preparation protocol, researchers in academia and the pharmaceutical industry can confidently apply FT-IR for structural confirmation, purity assessment, and quality control. The methodologies and insights provided in this application note are intended to empower scientists to generate high-quality, reproducible FT-IR data, thereby accelerating research and development efforts in the vital field of pyrazole-based therapeutics.

References

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • ScienceGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • YouTube. (2020, August 2). How To Use The Nujol Mull Technique. Retrieved from [Link]

  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • ResearchGate. (2025, October 18). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • YouTube. (2021, May 12). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • Unknown. (n.d.). Infrared Spectra of Solids – the Mull Technique. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. Retrieved from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • PubMed. (n.d.). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile as a potential anti-inflammatory agent. While direct pharmacological data on this specific molecule is emerging, the well-established anti-inflammatory properties of the pyrazole scaffold, combined with the strategic incorporation of a trifluoromethyl group, suggest a strong rationale for its exploration. This document outlines the theoretical basis for its potential mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation, empowering researchers to systematically assess its therapeutic promise.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation contributes to a myriad of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] A cornerstone of anti-inflammatory therapy has been the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] A significant number of these successful therapeutics are based on the pyrazole heterocyclic ring system.[2][3][4]

The pyrazole nucleus is a versatile scaffold, with derivatives demonstrating a wide array of pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][5] Clinically celebrated examples like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential inherent in this chemical motif.[4][5]

The subject of this guide, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, integrates two key features that enhance its potential as a drug candidate:

  • The 1-Phenyl-pyrazole core: This structural element is prevalent in numerous anti-inflammatory compounds.

  • The Trifluoromethyl (CF₃) group: The incorporation of fluorine atoms, particularly as a trifluoromethyl group, is a widely used strategy in modern drug discovery.[6] This group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[6] Specifically, trifluoromethyl-pyrazole derivatives have been recognized for their potential as selective COX-2 inhibitors.[7]

Postulated Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Given its structural features, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is hypothesized to act as a selective COX-2 inhibitor. The trifluoromethyl group may confer enhanced binding affinity and selectivity for the COX-2 active site.[7] Beyond COX inhibition, other potential anti-inflammatory mechanisms of pyrazole derivatives include the inhibition of 5-lipoxygenase (5-LOX), modulation of pro-inflammatory cytokines like TNF-α, and suppression of the NF-κB signaling pathway.[2][8][9]

Experimental Workflows and Protocols

A systematic evaluation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile's anti-inflammatory potential involves a tiered approach, beginning with in vitro enzymatic and cell-based assays, followed by in vivo models of inflammation.

In Vitro Evaluation

3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the compound's primary mechanism of action and its selectivity.

  • Principle: The inhibitory activity of the test compound on recombinant human COX-1 and COX-2 enzymes is measured. The assay typically quantifies the amount of prostaglandin E₂ (PGE₂) produced from the substrate, arachidonic acid.

  • Protocol:

    • Prepare a stock solution of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution to obtain a range of test concentrations.

    • In a 96-well plate, add the reaction buffer, heme, and either recombinant human COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or a vehicle control to the respective wells. A known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as positive controls.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the PGE₂ production using a commercially available ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

3.1.2. Cellular Assay for Anti-inflammatory Activity

This assay assesses the compound's ability to suppress the production of inflammatory mediators in a cellular context. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The efficacy of the test compound in mitigating this response is quantified.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate until they reach approximately 80% confluency.

    • Treat the cells with various concentrations of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vivo Evaluation

3.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used acute model of inflammation to assess the in vivo efficacy of potential anti-inflammatory drugs.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat or mouse) induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Protocol:

    • Acclimatize the animals (e.g., male Wistar rats) for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and two to three groups receiving different doses of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and structured tables for easy comparison.

In Vitro Assay Parameter 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Positive Control (e.g., Celecoxib)
COX Inhibition IC₅₀ COX-1 (µM)Experimental ValueLiterature/Experimental Value
IC₅₀ COX-2 (µM)Experimental ValueLiterature/Experimental Value
Selectivity Index (COX-1/COX-2)Calculated ValueCalculated Value
Cellular Assay (LPS-stimulated RAW 264.7) IC₅₀ NO Production (µM)Experimental ValueLiterature/Experimental Value
IC₅₀ TNF-α Production (µM)Experimental ValueLiterature/Experimental Value
IC₅₀ IL-6 Production (µM)Experimental ValueLiterature/Experimental Value
CC₅₀ (Cytotoxicity, µM)Experimental ValueLiterature/Experimental Value
In Vivo Assay (Carrageenan-Induced Paw Edema) Dose (mg/kg) % Inhibition of Edema (at 3h)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Dose 1Experimental Value
Dose 2Experimental Value
Dose 3Experimental Value
Positive Control (e.g., Indomethacin) DoseExperimental Value

A high selectivity index for COX-2 in the enzymatic assay, coupled with potent inhibition of pro-inflammatory mediators in the cellular assay without significant cytotoxicity, would provide strong evidence for the compound's anti-inflammatory potential. Successful reduction of paw edema in the in vivo model would further validate its efficacy.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay COX-1/COX-2 Inhibition Assay cellular_assay LPS-Stimulated Macrophage Assay animal_model Carrageenan-Induced Paw Edema cellular_assay->animal_model data_analysis Data Analysis & Interpretation animal_model->data_analysis start Compound Synthesis & Characterization start->enzymatic_assay

Caption: A streamlined workflow for the evaluation of anti-inflammatory drug candidates.

Postulated Signaling Pathway Inhibition

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB->Pro_inflammatory_Genes Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines COX2 COX-2 Pro_inflammatory_Genes->COX2 Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Test_Compound 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonitrile Test_Compound->NF_kB Potential Inhibition Test_Compound->COX2 Inhibition

Caption: Potential inhibitory mechanisms of the pyrazole compound in inflammatory signaling.

Conclusion

The structural attributes of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile present a compelling case for its investigation as a novel anti-inflammatory agent, likely acting through selective COX-2 inhibition. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically evaluate its pharmacological profile. By following this structured approach, the scientific community can effectively uncover the therapeutic potential of this and other related pyrazole derivatives, contributing to the development of safer and more effective anti-inflammatory treatments.

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Publications. [Link]

  • The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. Fluoropharm. [Link]

  • Antinociceptive, anti-inflammatory and antipyretic effects of 1.5-diphenyl-1H-Pyrazole-3-carbohydrazide, a new heterocyclic pyrazole derivative. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carbonitrile. ChemSynthesis. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Prime Scholars. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS RN 1185292-65-2) in biological assays. The inherent physicochemical properties of this compound, stemming from its phenyl and trifluoromethyl moieties, contribute to its hydrophobic nature and thus poor solubility in aqueous media, a common hurdle in preclinical research.[1][2] This document offers a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile that affect its solubility?

A1: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a small molecule with a molecular weight of approximately 237.18 g/mol .[3] Its structure contains a phenyl group and a trifluoromethyl group, both of which are significantly hydrophobic. This high lipophilicity, often indicated by a high logP value, is the primary reason for its poor solubility in water and aqueous buffers commonly used in biological assays.[4] Compounds with similar pyrazole structures are noted for their applications in medicinal chemistry, but often require formulation strategies to be effective.[5]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A2: This is a classic issue of compound "crashing out" or precipitation upon dilution. It occurs because the compound, which is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is suddenly introduced into a predominantly aqueous environment (your culture medium) where its solubility is exceedingly low. The DMSO concentration is instantly diluted, and the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[6] To mitigate this, it is crucial to ensure the final concentration of DMSO in your assay is as low as possible while still maintaining compound solubility.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5%, with 0.1% being preferable to minimize any potential for solvent-induced artifacts or cytotoxicity.[7][8][9] Concentrations of 5% or higher are generally cytotoxic to most cell lines.[10][11] It is imperative to run a vehicle control (medium with the same final concentration of DMSO but without your compound) in all experiments to account for any effects of the solvent itself.

Q4: Are there alternatives to DMSO for making my initial stock solution?

A4: Yes. While DMSO is the most common choice, other organic solvents can be used depending on the specific requirements of your assay. Suitable alternatives for creating high-concentration stock solutions include:

  • Ethanol (EtOH): A polar protic solvent that can be effective.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent, similar to DMSO.

  • N-methyl-2-pyrrolidone (NMP): A solubilizer used in some pharmaceutical formulations.[12]

The choice of solvent should always be validated for compatibility with your specific assay and cell type.

Q5: How can I improve the solubility of the compound in my final aqueous assay buffer without relying solely on high concentrations of organic solvents?

A5: Several formulation strategies can enhance aqueous solubility.[1][13][14] These methods aim to create a more stable preparation that resists precipitation upon dilution.

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, adding polyethylene glycol 400 (PEG400) or propylene glycol to your formulation can help keep the compound in solution.[6][15]

  • Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Solutol® HS 15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and enhancing solubility.[16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[19]

Troubleshooting Guide: Compound Precipitation

This section provides a logical workflow for addressing compound precipitation during experimental setup.

G start Problem: Compound Precipitates in Aqueous Medium q1 Is the final DMSO concentration >0.5%? start->q1 s1 Action: Decrease stock concentration to lower final DMSO %. See Protocol 1. q1->s1 Yes q2 Is precipitation still occurring? q1->q2 No s1->q2 s2 Action: Use a co-solvent/surfactant formulation. See Protocol 2. q2->s2 Yes end Solution: Stable Compound Preparation Achieved q2->end No q3 Is the formulation still unstable or causing cellular toxicity? s2->q3 s3 Action: Use a cyclodextrin-based formulation. See Protocol 3. q3->s3 Yes q3->end No s3->end

Data Summary Tables

Table 1: Recommended Solvents for High-Concentration Stock Solutions

SolventTypeTypical Stock Conc.Notes
DMSO Aprotic Polar10-50 mMMost common; ensure high purity (≥99.9%). Can be cytotoxic.[11]
Ethanol Protic Polar10-50 mMUse absolute (200 proof). Can have biological effects.
DMF Aprotic Polar10-50 mMSimilar to DMSO; handle with appropriate safety precautions.
NMP Aprotic Polar10-50 mMEffective solubilizer, but less common in cell-based assays.[12]

Table 2: Maximum Recommended Final Co-Solvent Concentrations for In Vitro Assays

Co-Solvent / ExcipientMax Final ConcentrationPotential Issues
DMSO ≤ 0.5% (0.1% preferred)Cytotoxicity, differentiation induction, effects on enzyme activity.[7][8][11]
Ethanol ≤ 0.5%Can induce cellular stress responses.
PEG 400 ≤ 1.0%Generally low toxicity, but can affect cell membranes at high conc.
Tween® 80 ≤ 0.1%Can cause cell lysis at higher concentrations.
HP-β-Cyclodextrin 1-2% (w/v)Very low toxicity; may extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

Objective: To create a 20 mM stock solution of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (MW: 237.18) in DMSO.

Materials:

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile powder

  • Anhydrous, cell-culture grade DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and volumetric pipettes

Procedure:

  • Calculation: Weigh out 2.37 mg of the compound. This will yield 1 mL of a 10 mM solution or 0.5 mL of a 20 mM solution.

    • Rationale: Accurate weighing is critical for achieving the correct final concentration.

  • Dissolution: Add the weighed powder to a sterile vial. Add the calculated volume of DMSO (e.g., 0.5 mL for 20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a bath sonicator for 5-10 minutes to facilitate complete dissolution.[8]

    • Rationale: Mechanical and thermal energy can help overcome the activation energy barrier for dissolution.

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System

This protocol is for situations where simple dilution of a DMSO stock leads to precipitation.

Objective: To prepare a 10X final concentration working solution using a PEG400/Tween 80 formulation for subsequent dilution into an aqueous assay buffer.

Materials:

  • High-concentration stock solution in DMSO (e.g., 50 mM from Protocol 1)

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80

  • Sterile, nuclease-free water or saline

Formulation Vehicle (Example): 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline

Procedure:

  • Prepare the Vehicle: In a sterile tube, combine the components of the formulation vehicle in order.

    • Add 400 µL of PEG400.

    • Add 50 µL of Tween 80. Mix well.

    • Add 100 µL of DMSO. Mix well.

    • Slowly add 450 µL of saline while vortexing to create a 1 mL stock of the vehicle.

    • Rationale: Pre-mixing the excipients ensures a homogenous vehicle before adding the active compound, which can prevent localized concentration gradients that cause precipitation.[20]

  • Prepare the Working Solution: To prepare a 1 mM working solution, add 20 µL of your 50 mM DMSO stock to 980 µL of the pre-made formulation vehicle.

  • Final Dilution: This 1 mM working solution can now be diluted 1:10 into your final assay medium (e.g., 10 µL into 90 µL of medium) to achieve a final concentration of 100 µM. The final concentration of the vehicle components will be low (e.g., 1% DMSO, 4% PEG400, 0.5% Tween 80).

    • Self-Validation: Always prepare a vehicle-only control and test it in your assay to ensure the formulation itself does not cause unintended biological effects.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This advanced method is highly effective for significantly improving aqueous solubility.

Objective: To prepare a 1 mM solution of the compound complexed with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS or saline)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.

    • Rationale: Creating the host solution first provides a ready environment for the guest molecule to enter.

  • Add Compound: While the HP-β-CD solution is stirring, slowly add the pre-weighed compound powder (2.37 mg for a 10 mL final volume to make 1 mM).

  • Complexation: Cover the container and allow it to stir at room temperature for 12-24 hours. The solution should gradually clarify as the inclusion complex forms.[19]

    • Rationale: Complexation is an equilibrium process that takes time to complete.

  • Sterilization: Once the solution is clear, sterile-filter it through a 0.22 µm syringe filter that is compatible with your formulation (e.g., a PVDF membrane).

  • Usage: This clear, aqueous solution can now be directly added to your biological assays. The final concentration of HP-β-CD should be monitored and a vehicle control should be used.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07). MDPI. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024-03-27). MDPI. [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016-01-25). ResearchGate. [Link]

  • Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023-08-01). Future Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022-12-14). PMC - NIH. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021-05-31). Brieflands. [Link]

  • Maximum DMSO concentration in media for cell culture?. (2023-10-05). Reddit. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021-03-22). NIH. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020-06-20). ScienceAsia. [Link]

  • WO2019148246A1 - Parenteral formulations and uses thereof.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022-09-02). PMC - PubMed Central. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • DMSO usage in cell culture. (2023-02-01). LifeTein. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2020-02-14). Taylor & Francis Online. [Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research. [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. (2014-10-14). ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

Sources

challenges in the scale-up synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Chemistry Group From: Senior Application Scientist, Technical Support Center Subject: Scale-Up Synthesis Guide: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Technical Support Center: Scale-Up Synthesis Guide

Compound: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS Reference (Generic): Pyrazole-4-carbonitrile derivatives Application: Key intermediate for agrochemicals (e.g., Fipronil analogs) and pharmaceutical scaffolds.

This guide addresses the specific technical hurdles in scaling up the synthesis of this regiochemically sensitive pyrazole. It moves beyond standard literature to address industrial realities: heat management, isomer control, and safety.

Module 1: Route Selection & Regiocontrol (Critical)

Q1: We are observing a mixture of 3-CF3 and 5-CF3 isomers. How do we lock the regioselectivity to the desired 3-trifluoromethyl isomer?

A: This is the most common failure point. The regiochemistry is dictated by the protonation state of the hydrazine during the initial attack on the


-dicarbonyl precursor.
  • The Problem: Using free phenylhydrazine typically favors the 1,5-isomer (1-phenyl-5-trifluoromethyl). The more nucleophilic terminal nitrogen attacks the most electrophilic carbonyl (the trifluoroacetyl group) first, leading to the 5-CF3 product.

  • The Solution: You must use Phenylhydrazine Hydrochloride (PhNHNH₂·HCl) .

    • Mechanism: The salt buffers the reaction mixture. The protonation reduces the nucleophilicity of the hydrazine, making the reaction more sensitive to steric factors and the "hard/soft" character of the electrophiles. The ethoxymethylene carbon (soft electrophile) is attacked by the terminal nitrogen, directing the formation of the 1,3-isomer (1-phenyl-3-trifluoromethyl).

  • Protocol Adjustment: If you are currently using free base, switch to the hydrochloride salt in ethanol or methanol. If you must use free base, pre-mix it with 1 equivalent of HCl before addition.

Q2: What is the most robust scale-up route to the 4-carbonitrile moiety?

A: While direct cyclization with 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile is theoretically possible, the precursor is unstable and expensive. The industry-standard "Ester Route" is superior for multi-kilogram batches due to the stability of intermediates.

Recommended Pathway:

  • Cyclization: PhNHNH₂·HCl + Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

    
    Ethyl Ester Intermediate .
    
  • Amidation: Ester

    
     Amide (via aqueous NH₃ or formamide).
    
  • Dehydration: Amide

    
     Nitrile (via POCl₃).[1][2]
    

Visualizing the Pathway & Logic

Synthesispathway Start Starting Materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Triethyl Orthoformate Precursor Intermediate 1: Ethyl 2-(ethoxymethylene)- 4,4,4-trifluoro-3-oxobutanoate Start->Precursor Ac2O, Reflux Decision CRITICAL DECISION: Hydrazine Source Precursor->Decision RouteA Route A: Free Phenylhydrazine Decision->RouteA Incorrect RouteB Route B: Phenylhydrazine HCl Decision->RouteB Correct Isomer5 Major Product: 1,5-Isomer (Undesired) RouteA->Isomer5 Regioselectivity Failure Isomer3 Major Product: 1,3-Isomer (Desired) Ethyl 1-phenyl-3-(CF3)pyrazole-4-carboxylate RouteB->Isomer3 Cyclization (EtOH, Reflux) Amide Intermediate 2: Amide Derivative Isomer3->Amide NH4OH or Formamide/NaOEt Final Final Product: 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonitrile Amide->Final POCl3 Dehydration

Caption: Figure 1. Regioselective synthesis pathway highlighting the critical divergence point determined by the hydrazine salt form.

Module 2: Reaction Control & Troubleshooting

Q3: We are experiencing a delayed exotherm during the hydrazine addition. How do we manage this safely?

A: Phenylhydrazine condensation is highly exothermic. A "delayed" exotherm indicates accumulation of unreacted reagents, likely due to low initiation temperature.

  • Troubleshooting Protocol:

    • Heel Method: Start with a "heel" of solvent (Ethanol) at reflux.

    • Co-dosing: Do NOT dump all reagents at once. Add the Phenylhydrazine HCl solution slowly to the refluxing enol ether solution.

    • Temperature Floor: Ensure the reactor temperature never drops below 60°C during addition. If the reaction stalls, the accumulation of hydrazine can lead to a runaway when heating is resumed.

Q4: The dehydration step with POCl₃ is yielding a black tar. What is happening?

A: This "charring" is typically caused by uncontrolled HCl generation or excessive temperature.

  • Fix:

    • Solvent: Use a co-solvent like Toluene or Chlorobenzene rather than neat POCl₃ if possible.

    • Base Trap: The reaction generates massive amounts of HCl gas. Ensure your scrubber is active.

    • Quench: The quench is more dangerous than the reaction. Never add water to the reaction mass. Invert the addition: Slowly add the reaction mass into ice-cold water/alkali with vigorous stirring to neutralize the latent acid.

Module 3: Experimental Data & Specifications

Table 1: Solvent & Condition Effects on Regioselectivity
ParameterCondition A (Recommended)Condition B (Avoid)Impact
Hydrazine Form Phenylhydrazine HCl Free PhenylhydrazineHCl salt directs 1,3-isomer formation (>95:5 ratio).[3]
Solvent Ethanol / MethanolToluene / BenzeneProtic solvents stabilize the transition state for the 1,3-isomer.
Temperature Reflux (78°C)Room Temp (25°C)Higher temp ensures complete cyclization and prevents intermediate stalling.
Additives NonePyridine/TEABasic additives strip the HCl, reverting the system to "Free Base" mode (1,5-isomer).
Step-by-Step Protocol: Dehydration of Amide to Nitrile

Target Scale: 100g Input

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe. Connect the condenser outlet to a NaOH scrubber.

  • Charging: Charge 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (100 g, 1.0 eq) and Toluene (500 mL).

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (60 mL, ~1.8 eq) dropwise over 30 minutes. Note: Slight exotherm.

  • Reaction: Heat to reflux (100-110°C) for 3-5 hours. Monitor by HPLC for disappearance of amide.

  • Workup (Critical Safety):

    • Cool reaction mass to 25°C.

    • Prepare a separate vessel with Ice/Water (1 kg) and stir vigorously.

    • Slowly pour the reaction mass into the ice water. (Do not reverse!).

    • Neutralize with 50% NaOH solution to pH 7-8.

  • Isolation: Filter the precipitated solid. Wash with water (3x 200 mL) to remove phosphates. Dry at 50°C under vacuum.

References

  • Regiocontrol in Pyrazole Synthesis: Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Source: PubMed Central (PMC). Significance: Establishes the mechanistic basis for using arylhydrazine hydrochlorides to favor the 1,3-isomer.

  • Safety of Phenylhydrazine: Title: "Phenylhydrazine Hazard Summary." Source: NJ Department of Health. Significance: Critical safety data for handling hydrazine toxicity and skin absorption risks.

  • Dehydration Methodologies: Title: "Dehydration of Amides to Nitriles Using POCl3." Source: Chemistry LibreTexts / Master Organic Chemistry. Significance: Validates the POCl3/E2 elimination mechanism for converting the amide intermediate to the final nitrile.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: A Focus on the Janus Kinase (JAK) Family

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have cemented its importance in drug design.[1] This versatility has led to the development of numerous pyrazole-containing therapeutics targeting a wide array of diseases, particularly in oncology and inflammation where protein kinases are central players.[2]

This guide provides an in-depth comparison of pyrazole-based inhibitors targeting the Janus Kinase (JAK) family, a group of cytoplasmic tyrosine kinases critical for cytokine signaling. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, using the 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole core as a foundational reference structure. While not a prominent inhibitor itself, its constituent parts—the N1-phenyl group, the C3-trifluoromethyl, and the C4-carbonitrile—represent key modifiable positions that medicinal chemists exploit to achieve desired pharmacological profiles. We will compare the FDA-approved pan-JAK inhibitor Ruxolitinib against rationally designed, selective inhibitors from recent literature to illustrate how subtle structural modifications to the pyrazole core can dramatically alter biological activity.

The Target: Janus Kinase (JAK) and the JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary communication route for over 50 cytokines and growth factors, making it essential for hematopoiesis, immune response, and inflammation. The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[3]

Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.[4] Consequently, inhibiting JAKs has become a validated and highly successful therapeutic strategy.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazole-Based Inhibitor Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based compounds.

Comparative Analysis of Pyrazole-Based JAK Inhibitors

The efficacy of a JAK inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the four JAK isoforms: JAK1, JAK2, JAK3, and TYK2. Different indications require different selectivity profiles. For instance, JAK1/2 inhibition is effective for myelofibrosis, while more selective JAK1 or JAK3 inhibition is often sought for autoimmune diseases to minimize off-target effects.[4]

The pyrazole scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding pocket. Modifications at other positions determine the inhibitor's interaction with the wider binding site, thereby dictating potency and selectivity.

Compound Structure Key Structural Features
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Scaffold StructureFoundational scaffold. Features an N1-phenyl group, a C3-trifluoromethyl group (an electron-withdrawing group), and a C4-carbonitrile.
Ruxolitinib [4]Ruxolitinib StructureA pyrazole linked to a pyrrolo[2,3-d]pyrimidine core. The pyrazole N-H forms a key hinge interaction. The carbonitrile at C4 enhances binding affinity.[4]
Compound 3f [3][6]Compound 3f StructureA 4-amino-1H-pyrazole derivative. Demonstrates how modifications at the C4 and N1 positions can lead to potent pan-JAK inhibition.
Compound 11b [6]Compound 11b StructureA 4-amino-1H-pyrazole derivative with distinct substitutions compared to 3f, resulting in high selectivity for JAK2 and JAK3 over other kinases.

Table 1: Structural comparison of the foundational scaffold and selected pyrazole-based JAK inhibitors. (Note: Placeholder images are used for structures).

Quantitative Performance Data

The following table summarizes the inhibitory potency (IC50) of the selected compounds against the different JAK isoforms. Lower values indicate higher potency.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity Profile
Ruxolitinib [4]3.32.8428Potent JAK1/JAK2 inhibitor
Compound 3f [3]3.42.23.5Potent pan-JAK (JAK1/2/3) inhibitor
Compound 11b [6]1023.21.1Highly selective JAK2/JAK3 inhibitor

Table 2: Comparative inhibitory activity of pyrazole-based compounds against JAK family kinases.

From this data, a clear SAR emerges. Ruxolitinib's pyrrolopyrimidine extension from the pyrazole core confers potent JAK1/2 activity.[4] In contrast, the simpler 4-amino-pyrazole derivatives, 3f and 11b, demonstrate that potent and varied selectivity profiles can be achieved through different substitutions on the core scaffold. Compound 3f shows nearly equal, low-nanomolar potency against JAK1, 2, and 3, making it a pan-inhibitor.[3] Compound 11b, however, achieves remarkable selectivity, inhibiting JAK2 and JAK3 with high potency while being over 30-fold less active against JAK1, highlighting the profound impact of substituent choice on directing inhibitor specificity.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively compare the performance of these inhibitors, a robust and reproducible experimental protocol is essential. The following describes a common method for determining IC50 values using a luminescence-based kinase assay.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light produced by a luciferase reaction is inversely proportional to the kinase activity. Potent inhibitors will result in less ATP consumption and therefore a higher luminescent signal.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Kinase Buffer - Inhibitor Dilutions - Kinase Stock - Substrate/ATP Mix B 2. Assay Plate Setup Add 10 µL Kinase Buffer (or Inhibitor) to wells A->B C 3. Kinase Addition Add 10 µL of JAK enzyme to all wells B->C D 4. Pre-incubation Incubate for 10 min at room temperature C->D E 5. Initiate Reaction Add 20 µL of Substrate/ATP solution D->E F 6. Kinase Reaction Incubate for 60 min at room temperature E->F G 7. Detection Add 40 µL of Detection Reagent F->G H 8. Signal Stabilization Incubate for 10 min in the dark G->H I 9. Data Acquisition Read luminescence on a plate reader H->I

Figure 2: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology
  • Compound Preparation:

    • Causality: A serial dilution of the inhibitor is required to generate a dose-response curve from which the IC50 can be calculated.

    • Action: Prepare a 10-point, 3-fold serial dilution of each pyrazole inhibitor in 100% DMSO. For example, starting from a 1 mM stock, dilute to create concentrations ranging from 1 mM down to 50 nM.

  • Assay Plate Preparation:

    • Causality: Proper controls are essential for data normalization and validation.

    • Action: In a 96-well white assay plate, add 1 µL of each inhibitor dilution. For control wells, add 1 µL of DMSO ("0% inhibition" control) or a known potent inhibitor/buffer ("100% inhibition" control).

  • Kinase Reaction:

    • Causality: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.

    • Action: Prepare a master mix containing kinase buffer, the specific JAK isozyme (e.g., JAK2), and its corresponding peptide substrate. Add 20 µL of this mix to each well.

    • Action: To initiate the reaction, add 20 µL of a solution containing ATP at its Km concentration.

    • Action: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Causality: The detection reagent contains luciferase and its substrate, which will produce light in the presence of the remaining ATP.

    • Action: Add 40 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.

    • Action: Incubate for 10 minutes in the dark to stabilize the signal.

  • Data Analysis:

    • Causality: The raw luminescence data must be converted into percent inhibition to generate a curve.

    • Action: Read the luminescence on a plate reader.

    • Action: Normalize the data using the controls: Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).

    • Action: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design. As demonstrated through the comparative analysis of Ruxolitinib and other 4-amino-pyrazole derivatives, this core structure provides a robust platform for developing highly potent and selective drugs. The key to successful drug design lies in the rational modification of the substituents on the pyrazole ring, which allows for the fine-tuning of interactions within the ATP-binding pocket of the target kinase. The ability to shift a compound's profile from a pan-JAK inhibitor like compound 3f to a highly selective agent like compound 11b through subtle chemical changes underscores the power and versatility of this privileged structure in the ongoing quest for safer and more effective targeted therapies.[3][6]

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: ResearchGate URL: [Link]

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]

  • Title: 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents Source: PubMed URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis Source: PubMed URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII Source: RSC Publishing URL: [Link]

  • Title: Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ResearchGate URL: [Link]

  • Title: Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: MDPI URL: [Link]

Sources

A Guide to the Cross-Validation of Analytical Results for Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel pyrazole compound is a significant milestone. However, the true measure of success lies not just in the synthesis itself, but in the unambiguous and rigorous confirmation of the molecule's identity, purity, and structural integrity. This guide provides an in-depth technical comparison of analytical techniques, structured as a self-validating workflow, to ensure the scientific integrity of your results. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, emphasizing a strategy of orthogonal validation.

The Imperative of Cross-Validation: Beyond a Single Spectrum

This guide will walk through a comprehensive cross-validation workflow for a hypothetical synthesized pyrazole compound: 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole .

The Cross-Validation Workflow: A Multi-faceted Approach

The following diagram illustrates the logical flow of the cross-validation process, where each step provides a unique piece of the analytical puzzle.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Cross-Validation of Analytical Results Synthesis Pyrazole Synthesis (e.g., Knorr Synthesis) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation - Isomer Identification Purification->NMR Primary Structural Confirmation MS Mass Spectrometry (HRMS) - Molecular Weight - Elemental Formula NMR->MS Cross-validate Structure XRay X-ray Crystallography (Optional, Definitive) - Absolute Structure - Stereochemistry NMR->XRay Ultimate Confirmation EA Elemental Analysis - Elemental Composition - Purity Confirmation MS->EA Cross-validate Composition MS->XRay Ultimate Confirmation HPLC HPLC Analysis - Purity Assessment - Quantification of Impurities HPLC->NMR Correlate Purity with Spectra HPLC->XRay Ultimate Confirmation EA->HPLC Confirm Purity EA->XRay Ultimate Confirmation

Caption: Workflow for the cross-validation of synthesized pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is often the initial and most information-rich technique for structural elucidation of organic compounds.[4][5] For our target pyrazole, we would employ a suite of NMR experiments.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: Given the fluorine substituent, this experiment provides a clean spectrum with a single peak, confirming the presence and electronic environment of the fluorine atom.

Causality of Experimental Choices: Running a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's carbon-hydrogen framework and confirms the incorporation of the fluorine substituent.

Illustrative Data for 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole:

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Interpretation
¹H NMR ~7.6 (m, 2H), ~7.4 (m, 3H), ~7.2 (t, 2H), ~6.5 (s, 1H), ~2.4 (s, 3H)Aromatic protons from the phenyl and fluorophenyl rings, the pyrazole ring proton, and the methyl protons.
¹³C NMR ~150, ~145, ~138, ~130, ~129, ~128, ~125, ~116, ~108, ~14Carbons of the pyrazole and aromatic rings, and the methyl carbon.
¹⁹F NMR ~ -115 (s)A single peak confirming the presence of the fluorine atom.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • Acquisition of ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition of ¹⁹F NMR: If applicable, acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.[6]

Causality of Experimental Choices: HRMS provides an orthogonal confirmation of the molecular formula proposed from NMR data. The fragmentation pattern can also offer clues about the molecule's structure.[6][7][8][9]

Illustrative Data for 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole:

Technique Parameter Expected Value Interpretation
HRMS (ESI-TOF) [M+H]⁺ Calculated for C₁₆H₁₄FN₂253.1135Confirms the elemental composition.
[M+H]⁺ Found253.1132The measured mass is within the acceptable error range of the calculated mass.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that corresponds to this mass.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of a synthesized compound.[10][11] By separating the target compound from any impurities, HPLC provides a quantitative measure of purity.

Causality of Experimental Choices: HPLC provides an orthogonal assessment of purity to techniques like NMR, which can sometimes be misleading if impurities have overlapping signals with the main compound. A validated HPLC method is crucial for quality control in drug development.[12][13]

Illustrative Data for 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole:

Parameter Result Interpretation
Retention Time 8.5 minThe time at which the main compound elutes from the column.
Purity (by area %) 99.5%Indicates a high degree of purity with minimal impurities.
Experimental Protocol: HPLC Purity Analysis
  • Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

  • Sample Preparation: Prepare a standard solution of the pyrazole at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system and run the gradient method.

  • Detection: Use a UV detector set at a wavelength where the pyrazole has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis: A Fundamental Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This fundamental technique offers a powerful, independent confirmation of the compound's empirical formula.[14][15] The accepted deviation between the calculated and found values is typically within ±0.4%.[11][16]

Causality of Experimental Choices: Elemental analysis is orthogonal to both NMR and MS. While NMR provides the structural framework and MS gives the molecular weight, elemental analysis directly measures the elemental ratios, providing a fundamental check on the proposed structure.

Illustrative Data for 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole (C₁₆H₁₃FN₂):

Element Calculated (%) Found (%)
C 76.1776.05
H 5.195.25
N 11.1011.02
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) of the synthesized pyrazole.

  • Instrumentation: Use a CHN elemental analyzer.

  • Combustion and Detection: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.[15][17]

  • Data Analysis: The instrument's software calculates the percentage of each element in the sample.

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[18][19] It provides the absolute confirmation of the molecular structure, including stereochemistry and the precise arrangement of atoms in the solid state.

Causality of Experimental Choices: While not always necessary for routine characterization, X-ray crystallography provides the highest level of structural proof and is often required for publications in high-impact journals and for regulatory submissions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the pyrazole compound. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[19]

Conclusion: A Synergy of Evidence

The cross-validation of analytical results is not merely a procedural formality; it is a cornerstone of scientific rigor. By employing a suite of orthogonal techniques, researchers can build a compelling and self-consistent body of evidence to support the identity, purity, and structure of a synthesized pyrazole compound. This multi-faceted approach minimizes the risk of misinterpretation and ensures that subsequent biological or material science studies are based on a well-characterized and reliable chemical entity.

References

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Rupankar, P., & Agrawal, N. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 589–603.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • BIPM. (2023). 2023-03-06-iupac-guidelines. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • de la Hoz, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242.
  • Wiley Online Library. (1966). The Ultraviolet Absorption Spectra of Substituted Pyrazoles. The Journal of Organic Chemistry, 31(1), 147-153.
  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-240.
  • International Nuclear Information System. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 25(7), 656-669.
  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • De Gruyter. (2023). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Retrieved from [Link]

  • Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Limban, C., et al. (2024).
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

  • News-Medical.net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 775–781.
  • National Center for Biotechnology Information. (2023). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Pure and Applied Chemistry, 95(3), 223–242.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 775–781.
  • University of California, Davis. (n.d.). Chapter 2: Basics of the NMR Experiment. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Analytical Chemistry Division. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
  • Li, X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1747–1753.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270–1282.
  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

Sources

Derivative Synthesis & Advanced Applications

Application Note & Protocols: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole-4-carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous purine bases allows it to interact with a wide range of biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapies.[3] Compounds incorporating this nucleus have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1] Several clinically significant drugs, such as Zaleplon (insomnia), Indiplon (hypnotic), and Ocinaplon (anxiolytic), feature this scaffold, underscoring its therapeutic relevance.[2][4][5]

The strategic synthesis of these compounds is therefore of paramount importance. Among the various synthetic routes, the pathway commencing from pyrazole-4-carbonitrile precursors offers a robust and versatile approach. This guide provides a detailed exploration of this methodology, from the foundational chemistry to step-by-step laboratory protocols, designed to empower researchers in their drug discovery efforts.

Core Chemistry: The Pyrazole-4-carbonitrile to 5-Aminopyrazole Strategy

The cornerstone of this synthetic approach is the transformation of a readily accessible pyrazole-4-carbonitrile into a crucial 5-aminopyrazole intermediate. 5-aminopyrazoles are highly versatile building blocks because they possess multiple nucleophilic sites, with the exocyclic 5-amino group exhibiting the highest reactivity.[6] This high nucleophilicity is harnessed in a subsequent cyclocondensation reaction with a 1,3-bielectrophilic partner to construct the fused pyrimidine ring.

The overall synthetic logic is a two-stage process:

  • Formation of the Key Nucleophile: Synthesis of a 5-aminopyrazole from a pyrazole-4-carbonitrile. While various methods exist for aminopyrazole synthesis, starting from the carbonitrile offers a reliable route to specifically functionalize the C5 position.[7][8][9]

  • Cyclocondensation: Annulation of the pyrimidine ring by reacting the 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.[1][10] This step is the defining reaction for forming the pyrazolo[1,5-a]pyrimidine scaffold.

This strategy's elegance lies in its modularity. By varying the substituents on both the initial pyrazole precursor and the 1,3-dielectrophile, a diverse library of analogues can be systematically generated for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Assembly P4C Pyrazole-4-carbonitrile (Starting Material) AP 5-Aminopyrazole (Key Intermediate) P4C->AP Functional Group Transformation PP Pyrazolo[1,5-a]pyrimidine (Final Scaffold) AP->PP Cyclocondensation DE 1,3-Dielectrophile (e.g., β-Diketone) DE->PP

Caption: High-level overview of the two-stage synthetic strategy.

Detailed Synthetic Protocols

This section provides field-proven, step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyrimidines. The causality behind key experimental choices is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Synthesis of the 5-Amino-1H-pyrazole-4-carbonitrile Intermediate

The synthesis of the aminopyrazole precursor is a critical first step. A common and effective method involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[7][9] This approach is often catalyzed and provides high yields under relatively mild conditions.

Expert Commentary: The choice of catalyst is crucial for efficiency and yield. While various catalysts have been reported, this protocol uses a basic catalyst like piperidine or a modern, reusable catalyst for green chemistry applications.[7][8] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate, which then undergoes a Michael addition and subsequent cyclization with the hydrazine.[7]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Phenylhydrazine (or other substituted hydrazine) (1.0 eq)

  • Ethanol (Solvent)

  • Piperidine (Catalyst, ~0.1 eq) or a heterogeneous catalyst[11]

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add the substituted benzaldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and ethanol (30 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the catalyst (e.g., piperidine, 1 mmol, 0.1 eq).

  • Add phenylhydrazine (10 mmol, 1.0 eq) dropwise to the stirring solution.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78-80°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the 5-amino-1H-pyrazole-4-carbonitrile. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[11]

Protocol 2: Cyclocondensation to Yield Pyrazolo[1,5-a]pyrimidines

This is the key ring-forming step. The 5-aminopyrazole intermediate is reacted with a 1,3-dicarbonyl compound, such as acetylacetone or a substituted β-ketoester, typically under acidic conditions.[1]

Expert Commentary: The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1] Acetic acid is a common solvent and catalyst, providing the necessary acidic environment to promote dehydration.[12] For unsymmetrical 1,3-diketones, regioselectivity can be an issue, potentially leading to a mixture of isomers.[13] Using microwave irradiation can sometimes improve yields, reduce reaction times, and enhance regioselectivity.[13][14]

G start Start: Combine Reactants dissolve Dissolve 5-Aminopyrazole and 1,3-Diketone in Acetic Acid start->dissolve heat Heat to Reflux (e.g., 118°C for 4-6h) dissolve->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate Forms cool->precipitate filter Filter & Wash with Cold Solvent precipitate->filter dry Dry Under Vacuum filter->dry end Purified Product dry->end

Caption: Experimental workflow for the cyclocondensation step.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile derivative (from Protocol 1) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, suspend the 5-amino-1H-pyrazole-4-carbonitrile (5 mmol, 1.0 eq) in glacial acetic acid (15 mL).

  • Add the 1,3-dicarbonyl compound (5.5 mmol, 1.1 eq) to the suspension.

  • Attach a condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting aminopyrazole spot has been consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by cold ethanol, to remove residual acetic acid and unreacted starting materials.

  • Dry the final pyrazolo[1,5-a]pyrimidine product in a vacuum oven.

Data Presentation & Experimental Considerations

Troubleshooting and Optimization
  • Low Yield in Protocol 1: If the yield of the aminopyrazole is low, ensure the purity of the starting aldehyde. Anhydrous conditions can also be beneficial. Trying an alternative catalyst or solvent system may be necessary.

  • Regioisomer Formation in Protocol 2: When using an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), a mixture of regioisomers can form.[13] These can often be separated by column chromatography. To favor one isomer, reaction conditions can be modified (e.g., temperature, catalyst) or microwave-assisted synthesis can be explored, which has been shown to improve regioselectivity.[15]

  • Purification: While many products precipitate cleanly, column chromatography (silica gel) is the standard method for purifying soluble products or separating isomeric mixtures. A gradient elution of hexane and ethyl acetate is typically effective.

Representative Data

The following table summarizes typical outcomes for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, illustrating how variations in the 1,3-dielectrophile affect the final product and yield.

Entry5-Aminopyrazole Precursor1,3-DielectrophileConditionsProductYield (%)
15-amino-1-phenyl-1H-pyrazole-4-carbonitrileAcetylacetoneAcetic Acid, Reflux, 4h7-methyl-2-phenyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile90%
25-amino-1-phenyl-1H-pyrazole-4-carbonitrileEthyl AcetoacetateAcetic Acid, Reflux, 6h5-hydroxy-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile85%
35-amino-1-phenyl-1H-pyrazole-4-carbonitrileDibenzoylmethaneAcetic Acid, H₂SO₄ (cat.), 5h5,7-diphenyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile88%[12]

Conclusion

The synthetic pathway from pyrazole-4-carbonitrile precursors provides a powerful and adaptable platform for the construction of medicinally relevant pyrazolo[1,5-a]pyrimidines. By first synthesizing a 5-aminopyrazole intermediate and subsequently performing a cyclocondensation with a 1,3-dielectrophile, researchers can access a wide array of substituted analogues. The protocols detailed herein are robust and grounded in established chemical principles, offering a reliable starting point for library synthesis in drug discovery programs. Understanding the underlying mechanisms and potential challenges, such as regioselectivity, is key to successfully applying and adapting these methods for novel therapeutic development.

References

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Available at: [Link]

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme Connect. Available at: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. Available at: [Link]

  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of a 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Derivative Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a versatile scaffold for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[6] Specifically, trifluoromethyl-pyrazole derivatives have shown promise as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.[7] The further addition of a carbonitrile (CN) group at the 4-position of the pyrazole ring introduces a key functional handle for further chemical modifications and can contribute to the molecule's biological activity.

This guide provides a comprehensive framework for the synthesis of a diverse library of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling researchers in drug discovery and medicinal chemistry to generate a focused collection of compounds for screening and lead optimization.

Strategic Approach to Library Synthesis

The synthesis of the target library will be approached through a well-established and reliable multi-step sequence, beginning with a Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with a substituted phenylhydrazine. This approach allows for the systematic introduction of diversity at the N1-phenyl ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knoevenagel-Type Condensation cluster_2 Step 3: Cyclization A Ethyl Trifluoroacetate C β-Keto-γ,γ,γ-trifluorobutyronitrile Intermediate A->C B Substituted Acetonitrile B->C E β-Keto-γ,γ,γ-trifluorobutyronitrile Intermediate D Triethyl Orthoformate F Enol Ether Intermediate D->F E->F H Enol Ether Intermediate G Substituted Phenylhydrazine I 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Library G->I H->I

Caption: Synthetic workflow for the 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile library.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of the target pyrazole library.

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents should be used where noted, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification of compounds should be performed using column chromatography on silica gel.

Synthesis of the β-Keto-γ,γ,γ-trifluorobutyronitrile Intermediate

This initial step involves the formation of a key β-keto-nitrile intermediate through a Claisen condensation reaction.

Protocol:

  • To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol (10 mL/mmol of acetonitrile) at 0 °C, add a solution of the desired substituted acetonitrile (1.0 eq.) in anhydrous ethanol.

  • After stirring for 15 minutes, add ethyl trifluoroacetate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of the acetonitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of ethoxide yields the desired β-keto-nitrile.

Synthesis of the Enol Ether Intermediate

The β-keto-nitrile is then converted to a more reactive enol ether intermediate.

Protocol:

  • To a mixture of the crude β-keto-γ,γ,γ-trifluorobutyronitrile (1.0 eq.) and triethyl orthoformate (1.5 eq.), add acetic anhydride (3.0 eq.).

  • Heat the mixture at reflux (approximately 120-130 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess reagents and solvent under reduced pressure.

  • The resulting crude enol ether can be used directly in the next step.

Causality: Acetic anhydride acts as a catalyst and a water scavenger, driving the reaction between the β-keto-nitrile and triethyl orthoformate to form the stable enol ether.

Synthesis of the 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Library

The final step involves the cyclization of the enol ether intermediate with various substituted phenylhydrazines to generate the desired pyrazole library.[1][8][9]

G reagents Substituted Phenylhydrazine Enol Ether Intermediate Ethanol, Acetic Acid (cat.) reaction_conditions Reflux, 4-8 hours reagents->reaction_conditions workup Cooling & Precipitation reaction_conditions->workup purification Recrystallization or Column Chromatography workup->purification characterization NMR, IR, Mass Spec purification->characterization final_product 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Derivative characterization->final_product

Caption: Final cyclization step for the pyrazole library synthesis.

Protocol:

  • Dissolve the crude enol ether intermediate (1.0 eq.) in ethanol (10 mL/mmol).

  • Add the desired substituted phenylhydrazine hydrochloride (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., gradient elution with ethyl acetate in hexanes).

  • Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness: This protocol is self-validating through the monitoring of each step by TLC, which allows for confirmation of product formation and consumption of starting materials. The final characterization by spectroscopic methods provides definitive structural confirmation.

Characterization of the Library

Each synthesized derivative should be thoroughly characterized to confirm its structure and purity.

Technique Purpose Expected Observations for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
¹H NMR To determine the number and environment of protons.A singlet for the C5-H of the pyrazole ring, and signals in the aromatic region corresponding to the substituted phenyl ring.
¹³C NMR To determine the number and environment of carbon atoms.Signals for the pyrazole ring carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonitrile carbon, and the aromatic carbons.[10]
¹⁹F NMR To confirm the presence and environment of the trifluoromethyl group.A singlet corresponding to the CF₃ group.
FT-IR To identify key functional groups.A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹, and C-F stretching bands.[11]
Mass Spec (HRMS) To determine the exact mass and confirm the molecular formula.The molecular ion peak corresponding to the calculated exact mass of the compound.

Example Characterization Data for a Representative Compound: 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[11]

  • FT-IR (KBr, cm⁻¹): νmax 3292 (N-H stretch), 3064 (O-H stretch), 2390 (C≡N stretch), 1602 (N=N stretch).[11]

  • ¹H NMR (500 MHz, DMSO-d₆): δ (ppm): 6.82 (t, J = 7.2 Hz, 1H), 7.04–7.11 (m, 4H), 7.28 (t, J = 7.5 Hz, 2H), 7.66 (dd, J = 6.3, 2.1 Hz, 2H), 7.80 (dd, J = 8.7, 2.4 Hz, 1H), 7.90 (dd, J = 6.3, 2.1 Hz, 2H), 8.25 (s, 2H, NH₂), and 10.60 (s, 1H, OH).[11]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ (ppm): 112.3, 117.2, 119.6, 122.2, 122.3, 123.9, 124.4, 129.7, 129.9, 134.4, 135.1, 135.5, 142.6, 143.2, 145.1, 145.7, 151.1, and 159.2.[11]

Potential Applications and Future Directions

The library of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives generated using these protocols can be screened against a variety of biological targets. Given the known pharmacological profile of pyrazole-containing compounds, this library holds significant potential for identifying novel hits in areas such as:

  • Anti-inflammatory agents: Screening against COX-1 and COX-2 enzymes.[7]

  • Anticancer therapeutics: Evaluating cytotoxicity against various cancer cell lines.[1]

  • Antimicrobial agents: Testing for activity against a panel of pathogenic bacteria and fungi.[6]

The carbonitrile functionality at the C4 position also serves as a versatile handle for further chemical elaboration, allowing for the synthesis of more complex derivatives and the exploration of structure-activity relationships (SAR).

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1146. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(6), 4169-4185. [Link]

  • Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • ResearchGate. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. [Link]

  • ResearchGate. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • The Journal of Organic Chemistry. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • ResearchGate. (2012). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]

  • Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (2023). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. [Link]

  • Revue Roumaine de Chimie. (2017). ONE-POT FOUR-COMPONENT SYNTHESIS OF 1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2016). Current status of pyrazole and its biological activities. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

  • Semantic Scholar. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. [Link]

  • The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. [Link]

  • ResearchGate. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. [Link]

  • Journal of Agricultural and Food Chemistry. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

Sources

Application Notes and Protocols: Investigating 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature in many of these disorders is the progressive loss of neuronal structure and function. This has spurred intensive research into identifying novel therapeutic agents that can protect neurons from damage and death. Among the promising candidates are derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. The pyrazole group is a versatile scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anti-cancer, and other therapeutic properties.[1] Phenyl-based compounds, in particular, have shown promise in preclinical studies for their neuroprotective effects, often linked to the mitigation of oxidative stress and the activation of critical cell survival pathways.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives as potential neuroprotective agents. We will delve into the underlying scientific rationale, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the key signaling pathways implicated in their neuroprotective mechanisms.

Scientific Rationale: Targeting Key Pathological Mechanisms

The neuroprotective potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives is hypothesized to stem from their ability to modulate key cellular pathways that are dysregulated in neurodegenerative diseases. The primary mechanisms of action to investigate include:

  • Mitigation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage.[1] Therapeutic strategies aimed at reducing ROS and inflammation are key to promoting patient recovery.[1]

  • Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a critical process in the elimination of damaged cells. In neurodegenerative diseases, aberrant activation of apoptotic pathways leads to neuronal loss.

  • Modulation of Pro-Survival Signaling: Activating intrinsic cellular defense mechanisms, such as the PI3K/Akt and Nrf2 signaling pathways, can enhance neuronal resilience and survival.

This guide will focus on experimental approaches to elucidate the efficacy of these pyrazole derivatives in targeting these core pathological processes.

Experimental Workflow for Neuroprotective Agent Screening

A systematic approach is crucial for the efficient evaluation of candidate neuroprotective compounds. The following workflow outlines a logical progression from initial in vitro screening to more complex in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Neuronal Cell Viability & Cytotoxicity Assays A->B C Mechanistic Assays: - Oxidative Stress - Apoptosis - Mitochondrial Function B->C D Lead Candidate Identification C->D E Animal Model Selection (e.g., Zebrafish, Rodent) D->E Promising Candidates F Pharmacokinetic & Toxicity Studies E->F G Efficacy Studies: - Behavioral Assessments - Histopathological Analysis F->G H Mechanism of Action Confirmation G->H

Caption: A streamlined workflow for the discovery and validation of novel neuroprotective agents.

PART 1: Synthesis and Characterization

The journey begins with the synthesis of the 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives. A common and effective method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[3]

Protocol 1: General Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Derivatives

  • Rationale: This protocol is based on the established Knorr pyrazole synthesis, which provides a reliable route to substituted pyrazoles.[3]

  • Procedure:

    • React an appropriate β-diketone with a substituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid).

    • Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

PART 2: In Vitro Evaluation of Neuroprotective Efficacy

In vitro assays are essential for the initial screening of a large number of compounds in a cost-effective and high-throughput manner.[4][5] These assays provide valuable insights into a compound's potential to protect neurons from various insults.[5][6]

Neuronal Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for in vitro neuroprotection studies due to their neuronal characteristics and ease of culture.

  • Induction of Neurotoxicity: To mimic the pathological conditions of neurodegenerative diseases, neuronal cells are exposed to neurotoxic agents. A common model involves inducing oxidative stress with hydrogen peroxide (H₂O₂).[7]

Protocol 2: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazole derivatives for a specified duration (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of H₂O₂ for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard method such as the MTT assay.[4]

Assessment of Neuroprotective Effects

Protocol 3: MTT Assay for Cell Viability

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the H₂O₂ treatment, remove the culture medium and add MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Table 1: Representative Data from an In Vitro Neuroprotection Screen

CompoundConcentration (µM)Cell Viability (%) vs. H₂O₂ Control
Control (H₂O₂ only) -50 ± 5
Derivative A 165 ± 4
1085 ± 6
5092 ± 3
Derivative B 158 ± 7
1072 ± 5
5078 ± 4

PART 3: Elucidating the Mechanism of Action

Once promising neuroprotective candidates are identified, the next crucial step is to investigate their underlying mechanisms of action. This involves a series of targeted assays to assess their effects on oxidative stress, apoptosis, and key signaling pathways.

Measurement of Oxidative Stress

The level of oxidative damage can be evaluated by monitoring markers such as malondialdehyde (MDA) in cell lysates or body fluids.[8]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Rationale: This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Culture and treat SH-SY5Y cells with the test compounds and H₂O₂ as described in Protocol 2.

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.

Assessment of Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[9][10] Its activation is a hallmark of apoptosis.[10]

Protocol 5: Caspase-3 Activity Assay

  • Rationale: This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, DEVD-pNA, which releases a colored product.[9][11]

  • Procedure:

    • Prepare cell lysates from treated and control cells.[9]

    • Add the caspase-3 substrate (DEVD-pNA) to the lysates.

    • Incubate the reaction at 37°C.

    • Measure the absorbance at 405 nm.[9][11]

  • Data Analysis: Determine the fold increase in caspase-3 activity relative to the control.

Investigating Key Signaling Pathways

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in neuroprotection.[7][12][13][[“]] Activation of this pathway can suppress apoptosis and promote neuronal survival.[7]

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.[15][16]

G cluster_0 Pro-Survival Signaling A 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonitrile Derivative B PI3K/Akt Pathway Activation A->B C Nrf2 Pathway Activation A->C D Inhibition of Apoptosis (↓ Caspase-3) B->D E Enhanced Antioxidant Defense (↑ Antioxidant Enzymes) C->E F Neuroprotection D->F E->F

Caption: Key signaling pathways potentially modulated by the pyrazole derivatives to confer neuroprotection.

Protocol 6: Western Blot Analysis of PI3K/Akt and Nrf2 Pathway Proteins

  • Rationale: Western blotting allows for the quantification of specific proteins, providing direct evidence of pathway activation.

  • Procedure:

    • Prepare protein lysates from treated cells.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, Nrf2, and a loading control like β-actin).

    • Incubate with a corresponding secondary antibody.

    • Detect the protein bands using a chemiluminescence-based detection system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

PART 4: In Vivo Validation in Animal Models

While in vitro assays are valuable for initial screening, in vivo studies are essential to confirm the neuroprotective efficacy of lead compounds in a whole organism.[5] Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for neurodegenerative disease research and drug discovery due to their genetic homology with humans, rapid development, and optical transparency.[17]

Protocol 7: Zebrafish Model of Neuroprotection

  • Rationale: Zebrafish larvae provide a high-throughput in vivo platform to assess the neuroprotective effects of compounds against chemically induced neuronal damage.

  • Procedure:

    • Generate a transgenic zebrafish line expressing a fluorescent reporter in specific neuronal populations.

    • Expose the larvae to a neurotoxin (e.g., 6-OHDA for a Parkinson's disease model).

    • Treat the larvae with the candidate pyrazole derivatives.

    • Image the fluorescently labeled neurons using confocal microscopy to assess neuronal survival and morphology.

    • Perform behavioral assays to evaluate motor function.

  • Data Analysis: Quantify the number of surviving neurons and analyze the behavioral data to determine the neuroprotective effect of the compounds.

Conclusion and Future Directions

The investigation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives as neuroprotective agents holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The systematic application of the in vitro and in vivo protocols outlined in these application notes will enable researchers to effectively screen, identify, and characterize potent neuroprotective compounds. Future research should focus on optimizing the lead compounds for improved efficacy, bioavailability, and blood-brain barrier permeability, with the ultimate goal of translating these promising findings into clinical applications.

References

  • Multi-dimensional data-driven computational drug repurposing strategy for screening novel neuroprotective agents in ischemic stroke. PubMed Central. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. NIH. Available at: [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. MDPI. Available at: [Link]

  • PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. PubMed. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Neuroprotection mediated by natural products and their chemical derivatives. PubMed. Available at: [Link]

  • Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers. Available at: [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. Available at: [Link]

  • Zebrafish drug screening identifies candidate therapies for neuroprotection after spontaneous intracerebral haemorrhage. Company of Biologists journals. Available at: [Link]

  • Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. Available at: [Link]

  • Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. Medires Publishing. Available at: [Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. IntechOpen. Available at: [Link]

  • In vitro neurology assays. InnoSer. Available at: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available at: [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. NIH. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Mitochondrial Dysfunction in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Consensus. Available at: [Link]

  • In silico,neuroprotective effect of phenyl-methanol based benzylidenehydrazineyl derivatives by scavenging reactive oxygen species via sirtuin 3 in Parkinson's disease. ResearchGate. Available at: [Link]

  • Zebrafish drug screening identifies candidate therapies for neuroprotection after spontaneous intracerebral haemorrhage. ResearchGate. Available at: [Link]

  • Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. PMC - NIH. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Available at: [Link]

  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays. Available at: [Link]

  • Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. PMC - NIH. Available at: [Link]

  • (PDF) The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Available at: [Link]

  • Screening of Neuroprotective Drugs. BMSEED. Available at: [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. PMC - PubMed Central. Available at: [Link]

  • The role of PI3K signaling pathway in Alzheimer's disease. Frontiers. Available at: [Link]

  • Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. YouTube. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link]

  • Deficiency of mitochondrial HSP70mA1 causes energy shortage and cellular apoptosis in two Henosepilachna beetles. SCI Journals. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. As a trifluoromethylated, nitrile-containing heterocyclic compound, this substance requires specific handling protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical research, offering a framework built on established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and structurally similar compounds present several health hazards. While comprehensive toxicological data for this specific molecule may be limited, the known risks associated with its functional groups—trifluoromethyl, pyrazole, and nitrile—necessitate a cautious approach.[1] The primary hazards include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] Some complex pyrazole derivatives are also suspected of causing genetic defects.[3]

A thorough risk assessment is the foundational step before handling or disposing of this compound. All personnel must be familiar with the information presented in the Safety Data Sheet (SDS) and adhere to the precautionary measures outlined below.

Table 1: Summary of Potential Hazards and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard CodeRequired Precaution & Personal Protective Equipment (PPE)
Acute Toxicity (Oral) H302Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Skin Irritation H315Causes skin irritation. Wear a buttoned lab coat and chemical-resistant gloves (e.g., nitrile rubber).[1][5]
Serious Eye Irritation H319Causes serious eye irritation. Wear safety glasses with side shields or chemical safety goggles.[1][5]
Respiratory Irritation H335May cause respiratory irritation. All handling and disposal preparations must be performed in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.[1][2]

Pre-Disposal Protocol: Waste Characterization and Segregation

Proper disposal begins with meticulous waste characterization at the point of generation. It is a violation of safe laboratory practice and often regulatory standards to mix incompatible waste streams.

Causality of Segregation: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a halogenated organic compound due to the presence of the trifluoromethyl (-CF3) group.[6] During high-temperature incineration, this group can produce acidic halogenated byproducts like hydrogen fluoride (HF).[7] Therefore, this waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[6][8] Mixing it with non-halogenated waste increases disposal costs and can inhibit proper treatment, as the disposal facility must be equipped with scrubbers to neutralize these acidic gases.[9]

Waste Streams to Segregate:

  • Solid Waste: Unused or expired pure compound, reaction byproducts, and contaminated solids (e.g., weighing paper, silica gel).

  • Liquid Waste: Solutions containing the compound dissolved in a combustible solvent. These should be collected in a dedicated "Halogenated Liquid Waste" container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, vials, and contaminated chromatography columns. These materials are considered trace-contaminated and must be disposed of as hazardous waste.[10]

Step-by-Step Disposal Procedures

Disposal must always be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9][11] The following steps provide guidance for preparing the waste for collection.

Protocol 1: Disposal of Unused/Expired Pure Compound (Solid)
  • Work Area Preparation: Conduct all operations within a chemical fume hood. Place an absorbent, plastic-backed liner on the work surface to contain any potential spills.

  • Personal Protective Equipment: Don all PPE as specified in Table 1.

  • Packaging:

    • Carefully place the original container, if intact, into a larger, sealable, and chemically compatible secondary container.

    • If transferring the solid, use spark-proof tools and avoid generating dust.[2]

    • The final waste container must be durable, leak-proof, and tightly sealed.

  • Labeling: Affix a hazardous waste label to the container. Clearly list the chemical name: "Waste 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile," the approximate quantity, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated, ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[2]

Protocol 2: Disposal of Contaminated Labware and Materials
  • Collection: Establish a dedicated waste container, such as a puncture-resistant bin or a heavy-duty, sealable bag, inside the fume hood where the work is performed. This container must be clearly labeled "Halogenated Solid Waste."

  • Accumulation: Place all contaminated disposable items (gloves, gowns, absorbent pads, pipette tips, vials) directly into this container.[10][12] Do not overfill the container.

  • Sealing and Disposal: Once the container is approximately 90% full, securely seal it.[13] Dispose of the entire container via your institution's hazardous waste program.

Protocol 3: Disposal of Dilute Liquid Waste
  • Waste Solvent Selection: The preferred method for ultimate disposal is incineration.[1][9] Therefore, if creating a liquid waste stream, use a combustible solvent (e.g., ethanol, methanol, toluene) that is compatible with the compound.

  • Collection: Collect all liquid waste containing the compound in a dedicated, properly vented, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."

  • Log Sheet: Maintain a log sheet for the container, recording the chemical name and estimated volume of all constituents added.

  • Storage and Disposal: Keep the container tightly closed when not in use and store it in a ventilated cabinet designed for flammable liquids.[14] Arrange for pickup with your licensed hazardous waste contractor.

Emergency Procedures for Accidental Spills

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or generates significant dust/vapors, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is active.

  • Don PPE: Before cleanup, don appropriate PPE, including double gloves, a lab coat, and chemical splash goggles. For large spills of dry powder, respiratory protection may be necessary.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a sealable container.[2][4] Do not use a standard brush and dustpan, as this can create dust. Use a vacuum equipped with a HEPA filter if available.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Final Decontamination: After removing the bulk of the spill, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials in a sealed bag or container.

  • Disposal: Label the container with all contents, including the spilled chemical and the absorbent materials used, and dispose of it as halogenated hazardous waste.

The Disposal Pathway: A Decision-Making Workflow

The following diagram illustrates the logical flow for managing waste generated from 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. This workflow ensures that each waste stream is directed toward the appropriate disposal path, culminating in compliant and safe destruction.

G Disposal Decision Workflow for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile start Waste Generation Point waste_type Characterize Waste Stream start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Dilute Liquid Waste in Combustible Solvent waste_type->liquid Liquid labware Contaminated Labware (Gloves, Pipettes, Vials) waste_type->labware Labware package_solid Package in sealed, labeled 'Halogenated Solid Waste' container. solid->package_solid package_liquid Collect in sealed, labeled 'Halogenated Liquid Waste' carboy. liquid->package_liquid package_labware Collect in designated, sealed 'Trace-Contaminated Halogenated Waste' bin. labware->package_labware store Store in Designated Hazardous Waste Accumulation Area package_solid->store package_liquid->store package_labware->store end Arrange Pickup by Licensed Hazardous Waste Incineration Service store->end

Caption: Disposal decision workflow diagram.

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22374064, 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779.
  • Canadian Society of Hospital Pharmacists. (2018). Safe handling of cytotoxics: guideline recommendations. The Canadian Journal of Hospital Pharmacy, 71(3), 188–212.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • ResearchGate. (2022, December). Growth Inhibition Kinetics of Acetonitrile Biodegradation. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.